3-Bromo-4-ethoxy-5-fluoroaniline
Description
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-4-ethoxy-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPHRBXTKLFFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551226 | |
| Record name | 3-Bromo-4-ethoxy-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-90-4 | |
| Record name | Benzenamine, 3-bromo-4-ethoxy-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-ethoxy-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Bromo-4-ethoxy-5-fluoroaniline (CAS No. 1280786-90-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-ethoxy-5-fluoroaniline is a substituted aniline derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a bromine atom, an ethoxy group, and a fluorine atom on the aniline core, provides multiple reactive sites and modulates the electronic properties of the molecule. This guide provides a comprehensive overview of its chemical properties, a putative synthesis protocol, and its potential applications, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier catalogs.[1][2]
| Property | Value | Reference |
| CAS Number | 1280786-90-4 | [1] |
| Molecular Formula | C₈H₉BrFNO | [2] |
| Molecular Weight | 234.07 g/mol | [2] |
| Appearance | Solid | [2] |
| SMILES | CCOC1=C(C=C(C=C1Br)N)F | [2] |
| InChI | 1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | [2] |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Acetylation of 4-Ethoxy-3-fluoroaniline
-
To a stirred solution of 4-ethoxy-3-fluoroaniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield N-(4-ethoxy-3-fluorophenyl)acetamide, which can be used in the next step without further purification.
Step 2: Bromination of N-(4-Ethoxy-3-fluorophenyl)acetamide
-
Dissolve the acetamide from the previous step in a suitable solvent such as acetonitrile or a chlorinated solvent.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, and wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(3-bromo-4-ethoxy-5-fluorophenyl)acetamide.
Step 3: Hydrolysis to this compound
-
To the crude product from the previous step, add a solution of hydrochloric acid in ethanol or an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the deprotection by TLC.
-
After cooling to room temperature, neutralize the reaction mixture.
-
Extract the final product, this compound, with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals. The presence of bromine and fluorine atoms in this compound offers distinct advantages in drug design:
-
Fluorine: The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pKa of the molecule.
-
Bromine: The bromine atom serves as a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.
This compound is a valuable precursor for the synthesis of complex molecules, including potential kinase inhibitors and other targeted therapies. While specific examples of its use in marketed drugs are not yet prevalent, its structural motifs are found in numerous investigational compounds.
Utility in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The bromine atom in this compound makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[4][5][6][7] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting biaryl product by column chromatography or recrystallization.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the specific biological activities of this compound or its direct derivatives. As a synthetic intermediate, its biological profile is largely dependent on the final molecule it is incorporated into. Researchers are encouraged to perform biological screening of novel compounds synthesized from this building block to explore their potential therapeutic applications. The introduction of this moiety into known pharmacophores could modulate their activity in various signaling pathways, but this remains an area for future investigation.
Conclusion
This compound is a promising chemical intermediate with significant potential for the synthesis of novel compounds in the fields of drug discovery and materials science. Its trifunctional nature allows for diverse chemical modifications, with the bromine atom being particularly amenable to palladium-catalyzed cross-coupling reactions. While detailed studies on its synthesis and applications are still emerging, the foundational knowledge of similar compounds suggests that it will be a valuable tool for chemists and researchers. Further investigation into its synthesis, reactivity, and the biological activity of its derivatives is warranted to fully unlock its potential.
References
- 1. This compound | 1280786-90-4 [m.chemicalbook.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. tcichemicals.com [tcichemicals.com]
Technical Dossier: Physicochemical Properties of 3-Bromo-4-ethoxy-5-fluoroaniline
For: Researchers, Scientists, and Drug Development Professionals Subject: Determination of Molecular Weight for 3-Bromo-4-ethoxy-5-fluoroaniline
This document provides a detailed account of the molecular properties of this compound, with a primary focus on the determination of its molecular weight.
Compound Identification
The subject of this analysis is this compound. Its structural and molecular formulas have been determined as follows:
-
Systematic Name: this compound
-
Molecular Formula: C₈H₉BrFNO
-
Structure: An aniline core substituted with bromine, ethoxy, and fluorine groups at the 3, 4, and 5 positions, respectively.
Quantitative Data Summary
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its empirical formula and the standard atomic weights of each element as recognized by the International Union of Pure and Applied Chemistry (IUPAC).
| Component | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 8 | 12.011[1][2][3][4] | 96.088 |
| Hydrogen | H | 9 | 1.008[5][6][7][8] | 9.072 |
| Bromine | Br | 1 | 79.904[9][10][11][12] | 79.904 |
| Fluorine | F | 1 | 18.998[13][14][15][16] | 18.998 |
| Nitrogen | N | 1 | 14.007[17][18][19][20][21] | 14.007 |
| Oxygen | O | 1 | 15.999[22][23][24][25][26] | 15.999 |
| Total Molecular Weight | C₈H₉BrFNO | 234.068 |
A molecular weight of 234.07 g/mol is cited by commercial suppliers for this compound, which aligns with the calculated value.
Experimental Protocols
The determination of a compound's molecular weight from its chemical formula is a theoretical calculation and does not involve a direct experimental procedure. The protocol is as follows:
Protocol: Calculation of Molecular Weight from Molecular Formula
-
Determine the Molecular Formula: Identify the chemical formula of the compound (e.g., C₈H₉BrFNO) through structural analysis, typically confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
-
Identify Constituent Elements: List all unique elements present in the formula (Carbon, Hydrogen, Bromine, Fluorine, Nitrogen, Oxygen).
-
Count Atoms: For each element, count the number of atoms present in a single molecule as indicated by the subscripts in the molecular formula.
-
Obtain Standard Atomic Weights: Refer to the IUPAC Periodic Table for the standard atomic weight of each element. These weights are a weighted average of the masses of an element's naturally occurring isotopes.
-
Calculate Total Mass for Each Element: For each element, multiply its atom count by its standard atomic weight.
-
Sum for Total Molecular Weight: Sum the total masses calculated for each constituent element to arrive at the final molecular weight of the compound, expressed in grams per mole ( g/mol ).
Logical Workflow Visualization
The following diagram illustrates the logical process for calculating the molecular weight of this compound.
References
- 1. byjus.com [byjus.com]
- 2. Atomic/Molar mass [westfield.ma.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. quora.com [quora.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Bromine - Wikipedia [en.wikipedia.org]
- 10. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. byjus.com [byjus.com]
- 12. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. byjus.com [byjus.com]
- 15. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 17. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 18. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 19. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 20. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 21. Nitrogen - Wikipedia [en.wikipedia.org]
- 22. princeton.edu [princeton.edu]
- 23. Oxygen - Wikipedia [en.wikipedia.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 26. Oxygen, atomic [webbook.nist.gov]
In-depth Technical Guide: Physical Properties of 3-Bromo-4-ethoxy-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 3-Bromo-4-ethoxy-5-fluoroaniline. Due to the limited availability of comprehensive experimental data for this specific compound in public literature and databases, this guide also includes information on the closely related compound, 3-Bromo-4-fluoroaniline, to provide a comparative context for researchers.
Core Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H9BrFNO | [1] |
| Molecular Weight | 234.07 g/mol | [1] |
| Appearance | Solid (form) | [1] |
Physical Properties of a Related Compound: 3-Bromo-4-fluoroaniline
To provide researchers with a frame of reference, this section details the physical properties of 3-Bromo-4-fluoroaniline, a structurally similar compound. It is crucial to note that while related, the physical properties of this compound will differ from those of this compound due to the substitution of a methoxy group for the ethoxy group and the absence of the second fluorine atom.
| Property | Value | Source |
| Molecular Formula | C6H5BrFN | [2] |
| Molecular Weight | 190.01 g/mol | [2] |
| Melting Point | 34-36 °C | [3] |
| Boiling Point | 235 °C | [3][4] |
| Density | 1.694 g/cm³ (Predicted) | [4][5] |
| Appearance | Light yellow crystal | [3] |
Exemplary Experimental Protocol: Synthesis of 3-Bromo-4-fluoroaniline
While a specific experimental protocol for the determination of the physical properties of this compound is not available, the following is a detailed methodology for the synthesis of the related compound, 3-Bromo-4-fluoroaniline. This serves as an example of a typical synthesis protocol in this chemical family.
Objective: To synthesize 3-Bromo-4-fluoroaniline from 3-bromo-4-fluoronitrobenzene.
Materials:
-
3-bromo-4-fluoronitrobenzene
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol
-
Tetrahydrofuran (THF)
-
7% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Silica gel
Equipment:
-
2L four-necked round-bottomed flask
-
Mechanical stirrer
-
Erlenmeyer condenser
-
1L dropping funnel
-
Thermometer
-
Rotary evaporator
-
Filtration apparatus
-
Separatory funnel
-
Chromatography column
Procedure:
-
Reaction Setup: In a 2L four-necked round-bottomed flask equipped with a stirrer, condenser, dropping funnel, and thermometer, add 466.9 g (2.07 mol) of tin(II) chloride dihydrate and 760 mL of ethanol. Stir the mixture at room temperature until the tin chloride is completely dissolved.[5]
-
Addition of Starting Material: Slowly add a solution of 102.7 g (0.466 mol) of 3-bromo-4-fluoronitrobenzene in 760 mL of THF dropwise to the reaction mixture.[5]
-
Reaction: After the addition is complete, continue stirring the mixture for 2 hours at 60 °C.[5]
-
Solvent Removal: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent by distillation under reduced pressure.[5]
-
Workup: To the residue, add 440 g of ice and adjust the pH to alkaline using 1580 mL of 7% aqueous sodium hydroxide solution.[5]
-
Extraction: The resulting slurry is filtered, and the solid residue is washed with 600 mL of dichloromethane (DCM). The filtrates are combined, the organic layer is separated, and the aqueous layer is extracted with an additional 600 mL of DCM.[5]
-
Drying and Final Solvent Removal: The combined DCM layers are washed with 600 mL of water and dried over potassium carbonate. After drying, the potassium carbonate is removed by filtration, and the solvent is removed by distillation under reduced pressure.[5]
-
Purification: The crude product is purified by silica gel column chromatography using toluene as the eluent to yield the final product.[5]
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis of 3-Bromo-4-fluoroaniline.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-fluoroaniline CAS#: 656-64-4 [m.chemicalbook.com]
- 4. 3-Bromo-4-fluoroaniline CAS#: 656-64-4 [amp.chemicalbook.com]
- 5. 3-Bromo-4-fluoroaniline | 656-64-4 [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-ethoxy-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromo-4-ethoxy-5-fluoroaniline (CAS 1280786-90-4). Due to the limited availability of public experimental data for this compound, this document offers a predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from structurally analogous compounds. Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are also presented. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a substituted aniline derivative with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structural features, including the presence of bromine, fluorine, and ethoxy substituents on the aniline core, are expected to impart unique chemical and biological properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. While vendors like Sigma-Aldrich list the compound, they do not provide analytical data[1]. This guide aims to fill this gap by providing a detailed predictive analysis of its spectroscopic profile.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and comparison with known spectral data of similar compounds.
Predicted ¹H NMR Data
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The chemical shifts are predicted relative to tetramethylsilane (TMS) at 0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic CH | 6.5 - 7.0 | Doublet | ~2-3 Hz (meta coupling) | 1H |
| Aromatic CH | 6.3 - 6.8 | Doublet | ~2-3 Hz (meta coupling) | 1H |
| -OCH₂CH₃ | 3.9 - 4.2 | Quartet | ~7 Hz | 2H |
| -NH₂ | 3.5 - 5.0 | Broad Singlet | - | 2H |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | ~7 Hz | 3H |
Note: The chemical shift of the -NH₂ protons can vary significantly depending on the solvent and concentration.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity and resonance effects of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ | 140 - 145 |
| C-F | 150 - 155 (doublet, ¹JC-F) |
| C-O | 145 - 150 |
| C-Br | 100 - 105 |
| Aromatic CH | 105 - 115 |
| Aromatic CH | 100 - 110 |
| -OCH₂CH₃ | 65 - 70 |
| -OCH₂CH₃ | 14 - 16 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands)[2][3] |
| Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium to Strong[3] |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium (multiple bands) |
| Ether (C-O) | C-O Stretch | 1200 - 1270 (Aromatic) | Strong |
| C-F | C-F Stretch | 1000 - 1400 | Strong |
| C-Br | C-Br Stretch | 500 - 600 | Medium to Strong |
Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a characteristic molecular ion peak and distinct fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (relative to ¹²C, ⁷⁹Br, ¹⁹F) | Notes |
| [M]⁺ | 233 | Molecular ion with ⁷⁹Br |
| [M+2]⁺ | 235 | Molecular ion with ⁸¹Br, approximately equal in intensity to the [M]⁺ peak[4][5] |
| [M-C₂H₅]⁺ | 204/206 | Loss of the ethyl group from the ethoxy moiety. |
| [M-C₂H₄]⁺ | 205/207 | McLafferty-type rearrangement with loss of ethene. |
| [M-OC₂H₅]⁺ | 188/190 | Loss of the ethoxy radical. |
Experimental Protocols
The following sections outline general experimental procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of a suitable precursor, such as 4-ethoxy-3-fluoroaniline.
Materials:
-
4-ethoxy-3-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 4-ethoxy-3-fluoroaniline in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of TMS as an internal standard.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45°, and a relaxation delay of 2-5 seconds. Proton decoupling should be used to obtain singlet peaks for each carbon.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Analyze the sample using a mass spectrometer, for example, with an Electron Ionization (EI) source coupled to a Gas Chromatography (GC) system or a suitable direct infusion method.
-
Parameters: For GC-MS, a suitable temperature program should be used to ensure elution of the compound. The mass analyzer can be set to scan a mass range of m/z 50-500.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical relationship of spectroscopic data for structure confirmation.
References
An In-Depth Technical Guide to Commercial Suppliers of 3-Bromo-4-ethoxy-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromo-4-ethoxy-5-fluoroaniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring bromine, fluorine, and ethoxy groups, makes it a valuable synthetic building block. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the fluorine atom can enhance metabolic stability and binding affinity, and the ethoxy group modifies lipophilicity. This guide provides a technical overview of commercial sources for this reagent, focusing on quality, availability, and the analytical methods used for its characterization.
Commercial Supplier and Product Data
Sourcing high-quality reagents is critical for reproducible research. The following table summarizes the key technical specifications for this compound from various commercial suppliers. The CAS Number for this compound is 1280786-90-4.[1][2]
| Supplier | Product / Catalog No. | Purity Specification | Analysis Method | Available Quantities | Molecular Formula | Molecular Weight |
| Sigma-Aldrich | Not specified | "AldrichCPR" - Purity not guaranteed by analysis. | Buyer must confirm purity. | Inquire | C₈H₉BrFNO | 234.07 |
| Alchem Pharmtech | ACP-23749 | Typically ≥98% (Varies by batch) | HPLC, ¹H NMR, MS | 1g, 5g, 10g, 25g, 100g | C₈H₉BrFNO | 234.07 |
| BLD Pharm | BD229118 | ≥98.0% | HPLC | 1g, 5g, 25g | C₈H₉BrFNO[3] | 234.07 |
| ChemicalBook | CB72619623 | Varies by listed supplier | Varies by listed supplier | Varies by listed supplier | C₈H₉BrFNO[1] | 234.07[1] |
Note: Data is compiled from publicly available information and is subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.
Experimental Protocols: Quality Control & Characterization
While suppliers may not provide protocols for the use of this compound, they perform quality control (QC) using standard analytical techniques. Researchers can and should employ similar methods to verify the identity and purity of the received material.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of non-volatile organic compounds like substituted anilines.[4][5][6] A reversed-phase method is typically employed.
-
Objective: To separate the main compound from any impurities, such as starting materials, byproducts, or degradation products.
-
General Protocol:
-
System Preparation: The HPLC system is equilibrated with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile) until a stable baseline is achieved.[7]
-
Sample Preparation: A sample of the aniline is accurately weighed and dissolved in a suitable solvent (e.g., Acetonitrile or Methanol) to a concentration of approximately 0.5-1.0 mg/mL.[7] The sample is then filtered through a 0.22 µm syringe filter.
-
Injection & Separation: A small volume (typically 5-10 µL) is injected onto a C18 reversed-phase column. A gradient elution is run, increasing the organic solvent percentage over time to elute compounds of increasing hydrophobicity.
-
Detection: A UV detector is used, typically monitoring at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm).
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
-
2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical environment of the hydrogen atoms.
-
Objective: To verify that the proton signals in the spectrum match the expected structure of this compound.
-
General Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H spectrum is acquired.
-
Data Analysis: The chemist analyzes the chemical shifts, integration values (proton count), and coupling patterns (J-coupling) to confirm they are consistent with the ethoxy group (a triplet and a quartet), and the aromatic protons, which will show splitting from each other and from the fluorine atom.
-
Visualizations: Workflow and Data Relationships
The following diagrams illustrate the logical flow of quality control and the relationship between a chemical supplier and the product data provided to the end-user.
References
- 1. This compound | 1280786-90-4 [m.chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 875664-44-1|3-Bromo-5-fluoro-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Safety and Handling of 3-Bromo-4-ethoxy-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Bromo-4-ethoxy-5-fluoroaniline, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document incorporates data from structurally similar compounds to ensure a thorough understanding of the potential hazards and necessary precautions.
Chemical and Physical Properties
This compound is a substituted aniline derivative. Its physical and chemical properties are crucial for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrFNO | Sigma-Aldrich[1] |
| Molecular Weight | 234.07 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| CAS Number | 1280786-90-4 | ChemicalBook[2] |
Hazard Identification and GHS Classification
Understanding the hazards associated with this compound is paramount for safe handling. The following GHS classification is provided by Sigma-Aldrich.[1]
| Pictogram | Signal Word | Hazard Statement | Hazard Class |
|
| Danger | H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) |
Based on data for similar compounds like 3-Bromo-4-fluoroaniline, additional hazards may include skin irritation, serious eye irritation, and respiratory irritation.[3][4][5]
Safety and Handling Procedures
Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on best practices for handling hazardous chemicals and information derived from similar anilines.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is required to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield. | Protects eyes from splashes and dust.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[6] |
| Body Protection | Flame-resistant lab coat worn over personal clothing. | Protects skin from accidental spills.[6] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Prevents inhalation of airborne dust and vapors.[6] |
Engineering Controls
Proper engineering controls are the primary line of defense against chemical exposure.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible.[7]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[3][7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] The storage class code is 6.1C for combustible, acute toxic category 3 compounds.
First Aid Measures
In case of exposure, immediate medical attention is crucial. The following first aid measures are based on information for similar bromo-fluoroaniline compounds.[3][4]
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[3] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3][4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4] |
Accidental Release and Disposal
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
-
Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[4]
-
Disposal: Dispose of this chemical and its container as hazardous waste. Contact a licensed professional waste disposal service.[4]
Experimental Protocols
While a specific protocol for the synthesis of this compound is not publicly available, the following is a representative procedure for the bromination of a structurally similar aniline, which can serve as a methodological reference.
Protocol: Bromination of 4-(Benzyloxy)-3-fluoroaniline [8]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(benzyloxy)-3-fluoroaniline (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Role in Drug Discovery and Development
Halogenated anilines, such as this compound, are valuable building blocks in medicinal chemistry. The presence of bromine and fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
-
Bromine: The bromine atom serves as a useful synthetic handle for further molecular modifications, often through cross-coupling reactions to build more complex structures.
-
Fluorine: The incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.
These characteristics make such compounds attractive starting materials for the synthesis of novel therapeutic agents.
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling and use of this compound.
Caption: General laboratory workflow for handling hazardous chemicals.
Caption: Workflow for responding to a chemical spill.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 1280786-90-4 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
3-Bromo-4-ethoxy-5-fluoroaniline chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-Bromo-4-ethoxy-5-fluoroaniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents a plausible synthesis protocol based on closely related analogues and discusses its potential utility in drug discovery based on the known reactivity of similar chemical entities.
Chemical Structure and Properties
This compound is a halogenated aromatic amine with the chemical formula C₈H₉BrFNO.[1] Its structure is characterized by an aniline core substituted with a bromine atom, an ethoxy group, and a fluorine atom at positions 3, 4, and 5, respectively.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1280786-90-4 | [2][3] |
| Molecular Formula | C₈H₉BrFNO | [1][4] |
| Molecular Weight | 234.07 g/mol | [1] |
| Appearance | Solid (form not specified) | [1] |
| SMILES String | CCOC1=C(C=C(C=C1Br)N)F | [1] |
| InChI Key | BKPHRBXTKLFFHS-UHFFFAOYSA-N | [1] |
Synthesis Methodology
While a specific, validated synthesis protocol for this compound is not documented in readily available scientific literature, a plausible route can be devised based on the synthesis of structurally similar compounds, such as 4-(benzyloxy)-3-bromo-5-fluoroaniline.[5] The proposed method involves the electrophilic bromination of the precursor 4-ethoxy-3-fluoroaniline.
Proposed Experimental Protocol: Synthesis of this compound
Materials:
-
4-ethoxy-3-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask maintained under an inert nitrogen atmosphere, dissolve 4-ethoxy-3-fluoroaniline (1.0 equivalent) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the cooled solution. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Potential Applications in Drug Discovery
Halogenated anilines are valuable building blocks in medicinal chemistry due to their utility in various cross-coupling reactions, which are fundamental for the construction of complex molecular scaffolds found in many pharmaceutical agents.
Role as a Synthetic Intermediate
The presence of a bromine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions.[6] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for biological screening. The fluorine and ethoxy substituents can influence the electronic properties and metabolic stability of the resulting molecules.
Diagram 2: Drug Discovery Workflow
Caption: Role in a typical drug discovery workflow.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the public domain. For researchers who synthesize this compound, it is imperative to perform a full spectroscopic characterization to confirm its identity and purity.
Safety and Handling
Table 2: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed |
Data sourced from Sigma-Aldrich.[1]
Precautionary Statements:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P330: Rinse mouth.
It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a substituted aniline with potential as a versatile building block in organic synthesis, particularly for the development of new pharmaceutical candidates. While specific experimental data for this compound is scarce, its synthesis is feasible through established methods for analogous structures. Its utility in cross-coupling reactions makes it a valuable intermediate for creating diverse molecular libraries for drug discovery programs. Researchers working with this compound should proceed with caution, adhering to appropriate safety protocols, and should perform thorough characterization to validate its structure and purity.
References
The Dawn of a New Era in Chemistry: A Technical Guide to the Discovery and History of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of aniline and the subsequent development of its substituted derivatives represent a pivotal moment in the history of synthetic chemistry, with profound impacts on industries ranging from textiles to pharmaceuticals. This technical guide provides an in-depth exploration of the seminal discoveries, key chemical transformations, and the evolution of our understanding of these versatile molecules. We will delve into the original experimental protocols, present quantitative data where available, and visualize the logical and mechanistic pathways that underpinned this chemical revolution.
The Genesis: Aniline and the Birth of the Synthetic Dye Industry
Aniline (C₆H₅NH₂) was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, which he named "Crystallin".[1] Subsequently, Friedlieb Runge isolated it from coal tar in 1834 and named it "kyanol".[1] In 1840, Carl Julius Fritzsche obtained it by treating indigo with caustic potash and named it "aniline", a name that would ultimately be adopted.[1] However, it was August Wilhelm von Hofmann who, in 1855, demonstrated that these were all the same substance.[2]
The true industrial potential of aniline was unlocked not in the pursuit of new colors, but in the quest for a synthetic route to a valuable medicine.
The Serendipitous Discovery of Mauveine
In 1856, an 18-year-old chemist named William Henry Perkin, a student of Hofmann, was attempting to synthesize the anti-malarial drug quinine during his Easter vacation.[3][4] His approach involved the oxidation of a crude mixture of aniline, which, unbeknownst to him, contained toluidine isomers.[3][5] The experiment failed to produce quinine, instead yielding a black precipitate.[4][5] However, upon cleaning the flask with alcohol, Perkin observed a brilliant purple solution.[5] This marked the discovery of mauveine , the first synthetic organic dye.[5]
While Perkin's original publication in 1856 was more of a patent disclosure than a detailed academic paper, modern reconstructions and analyses of his work have elucidated the probable reaction conditions.[6]
Reactants:
-
A crude mixture of aniline, p-toluidine, and o-toluidine (in a rough molar ratio of 1:1:2)[5]
-
Sulfuric acid
-
Water
Procedure:
-
Aniline, p-toluidine, and o-toluidine were dissolved in a mixture of sulfuric acid and water.[5]
-
A solution of potassium dichromate was added to the mixture, leading to the oxidation and coupling of the aromatic amines.
-
A black, tar-like precipitate was formed.
-
The precipitate was washed with a suitable solvent (Perkin used alcohol) to extract the purple dye.[5]
Quantitative Data: The yield of Perkin's original synthesis is not well-documented but is believed to have been very low, likely in the range of 1-5%. The composition of mauveine itself is a mixture of several related compounds, with Mauveine A and Mauveine B being the major components.[5]
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Mauveine A | C₂₇H₂₅N₄⁺ | 405.52 |
| Mauveine B | C₂₆H₂₃N₄⁺ | 391.49 |
| Aniline | C₆H₅NH₂ | 93.13 |
| p-Toluidine | CH₃C₆H₄NH₂ | 107.15 |
| o-Toluidine | CH₃C₆H₄NH₂ | 107.15 |
Logical Relationship: Perkin's Attempt to Synthesize Quinine and the Discovery of Mauveine
Industrial Production of Aniline: The Béchamp Reduction
The commercial success of mauveine created a huge demand for aniline. The then-current methods of production were expensive and inefficient. In 1854, Antoine Béchamp developed a method for the reduction of nitrobenzene to aniline using iron and a mineral acid, a process that became known as the Béchamp reduction.[7][8][9] This method proved to be economically viable for the large-scale industrial production of aniline.[7][8][9]
The industrial process is a modification of the original laboratory method, optimized for large-scale production.
Reactants:
-
Nitrobenzene
-
Iron filings or turnings
-
Hydrochloric acid (as a catalyst)
-
Water
Procedure:
-
A stirred reactor is charged with water, a small amount of hydrochloric acid, and iron filings.
-
The mixture is heated, and nitrobenzene is added gradually.
-
The reaction is exothermic and requires careful temperature control.
-
After the reaction is complete, the aniline is separated from the iron oxide sludge by steam distillation.
-
The aniline is then purified by fractional distillation.
Quantitative Data: The Béchamp reduction is highly efficient, with industrial yields of aniline typically exceeding 95%.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 210.9 |
| Aniline | C₆H₅NH₂ | 93.13 | 184.1 |
Workflow: Industrial Béchamp Reduction
Substituted Anilines in Medicine: From Pain Relief to "Magic Bullets"
The burgeoning synthetic dye industry provided a vast new library of aromatic compounds, which soon attracted the attention of pharmacologists. The late 19th and early 20th centuries saw the discovery of several medicinally important substituted anilines.
Acetanilide: The First Synthetic Antipyretic
In 1886, Arnold Cahn and Paul Hepp, while searching for a treatment for intestinal worms, administered acetanilide to a patient.[10] They observed a significant reduction in the patient's fever, leading to the introduction of acetanilide as the first synthetic antipyretic (fever-reducing) drug, marketed under the name "Antifebrin".[10]
Acetanilide is synthesized by the acetylation of aniline.
Reactants:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid (as a solvent)
-
Zinc dust (to prevent oxidation of aniline)
Procedure:
-
A mixture of aniline, glacial acetic acid, and acetic anhydride is refluxed in the presence of a small amount of zinc dust.
-
The reaction mixture is then poured into cold water to precipitate the crude acetanilide.
-
The crude product is purified by recrystallization from hot water.
Quantitative Data: Laboratory-scale synthesis of acetanilide typically results in high yields, often exceeding 85%.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Acetanilide | C₈H₉NO | 135.17 | 114.3 |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | -73.1 |
Phenacetin: A Safer Alternative
Acetanilide, while effective, was found to have significant toxicity, including causing methemoglobinemia. This prompted the search for safer alternatives. In 1887, Oskar Hinsberg at Bayer synthesized phenacetin (p-ethoxyacetanilide), which demonstrated similar analgesic and antipyretic properties but with a better safety profile.[11]
Phenacetin can be synthesized from p-phenetidine (p-ethoxyaniline) by acetylation, similar to the synthesis of acetanilide. Historically, a key challenge was the synthesis of p-phenetidine itself.
Synthesis of p-Phenetidine (a representative historical method):
-
Nitration of Phenol: Phenol is nitrated to a mixture of o- and p-nitrophenol.
-
Separation of Isomers: The isomers are separated by steam distillation (o-nitrophenol is more volatile).
-
Williamson Ether Synthesis: The sodium salt of p-nitrophenol is reacted with an ethylating agent (e.g., ethyl sulfate) to form p-nitrophenetole.
-
Reduction: The nitro group of p-nitrophenetole is reduced to an amino group using a method like the Béchamp reduction to yield p-phenetidine.
Acetylation of p-Phenetidine: The procedure is analogous to the synthesis of acetanilide, with p-phenetidine as the starting amine.
Quantitative Data:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Phenacetin | C₁₀H₁₃NO₂ | 179.22 | 134-136 |
| p-Phenetidine | C₈H₁₁NO | 137.18 | 2-4 |
Metabolic Pathway of Acetanilide and Phenacetin Both acetanilide and phenacetin exert their therapeutic effects through their metabolism to paracetamol (acetaminophen).
Sulfonamides: The First Broad-Spectrum Antibacterials
The next major advance in medicinal chemistry involving substituted anilines came with the discovery of sulfonamides. In the early 1930s, Gerhard Domagk, a researcher at Bayer, was testing newly synthesized dyes for their antibacterial properties. In 1932, he found that a red dye called Prontosil was highly effective in treating streptococcal infections in mice.[12][13] For this discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[14]
It was later discovered by researchers at the Pasteur Institute that Prontosil was a prodrug, being metabolized in the body to the active compound, sulfanilamide .[14]
Domagk's seminal experiment demonstrated the in vivo efficacy of Prontosil.
Objective: To evaluate the therapeutic effect of Prontosil on mice infected with a lethal dose of hemolytic streptococci.
Procedure:
-
A group of mice was infected with a lethal dose of a virulent strain of Streptococcus.
-
A subset of the infected mice was treated with oral doses of Prontosil.
-
A control group of infected mice received no treatment.
-
The survival of the mice in both groups was monitored.
Quantitative Results: The results were dramatic: all the untreated mice died within a few days, while the mice treated with Prontosil survived.
| Group | Treatment | Survival Rate |
| Control | None | 0% |
| Experimental | Prontosil | 100% |
Mechanism of Action: Inhibition of Folic Acid Synthesis Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides prevent the bacteria from multiplying.
Salvarsan: Ehrlich's "Magic Bullet"
Paul Ehrlich, a German physician and scientist, envisioned the concept of a "magic bullet" – a chemical that could selectively target and destroy pathogens without harming the host.[15][16] His work with aniline dyes and their selective staining of tissues laid the foundation for this idea.[15] After years of systematic research, in 1909, Ehrlich and his colleague Sahachiro Hata discovered that an organoarsenic compound, arsphenamine , was highly effective against the spirochete that causes syphilis.[15][17] This compound, numbered 606 in their series of tested substances, was marketed as Salvarsan .[15][17][18]
The synthesis of Salvarsan is a multi-step process starting from p-arsanilic acid.
Reactants:
-
p-Arsanilic acid
-
Nitric acid
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium hydrosulfite (as a reducing agent)
Procedure (Simplified):
-
Diazotization of p-Arsanilic Acid: p-Arsanilic acid is diazotized with sodium nitrite and hydrochloric acid.
-
Hydroxylation: The diazonium salt is then hydrolyzed to form 3-nitro-4-hydroxyphenylarsonic acid.
-
Reduction: The nitro group and the arsenic acid are reduced using a strong reducing agent like sodium hydrosulfite to yield arsphenamine.
Quantitative Data: The synthesis of Salvarsan was complex and often produced variable yields. The final product was a yellow, amorphous powder, and it was later determined to be a mixture of cyclic and polymeric structures, not a single compound with an As=As double bond as originally proposed.[19]
| Compound | Common Name | Molecular Formula (monomer) | Molar Mass ( g/mol ) (monomer) |
| Arsphenamine | Salvarsan | C₁₂H₁₂As₂N₂O₂ | 366.08 |
Mechanism of Action: The precise mechanism of action of Salvarsan is complex and not fully elucidated even today. It is believed to be a prodrug that is oxidized in the body to more active trivalent arsenic species. These arsenic compounds are thought to inhibit essential sulfhydryl-containing enzymes in the Treponema pallidum spirochete, leading to its death.[19]
Conclusion
The discovery and development of substituted anilines mark a paradigm shift in synthetic chemistry and medicine. From the accidental discovery of a vibrant purple dye in a failed attempt to synthesize quinine, a new era of chemical innovation was born. This led to the industrial-scale production of aniline and a plethora of its derivatives, which in turn fueled the development of the first synthetic drugs. The stories of acetanilide, phenacetin, sulfonamides, and Salvarsan highlight a logical progression of scientific inquiry, from serendipitous observation to systematic drug design. These early discoveries not only provided humanity with powerful new tools to combat disease and color our world but also laid the fundamental principles of medicinal chemistry and drug development that continue to guide researchers today.
References
- 1. Aniline [trc-leiden.nl]
- 2. Aniline Dyes [pysanky.info]
- 3. The dye that revolutionised chemistry: Perkin and the discovery of mauveine [researcheritage-eng.blogspot.com]
- 4. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]
- 5. Mauveine - Wikipedia [en.wikipedia.org]
- 6. Chemical archaeology with historical museum samples of mauveine - Analyst (RSC Publishing) DOI:10.1039/D5AN00258C [pubs.rsc.org]
- 7. Béchamp-reductie - Wikipedia [nl.wikipedia.org]
- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Oscar Hinsberg – Wikipedia [de.wikipedia.org]
- 12. Ein Beitrag zur Chemotherapie der bakteriellen Infektionen | Semantic Scholar [semanticscholar.org]
- 13. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 14. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 15. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]
- 16. From chemotherapy to signal therapy (1909-2009): A century pioneered by Paul Ehrlich - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mun.ca [mun.ca]
- 19. Arsphenamine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 3-Bromo-4-ethoxy-5-fluoroaniline in Medicinal Chemistry
Disclaimer: Publicly available scientific literature and data on the specific medicinal chemistry applications of 3-Bromo-4-ethoxy-5-fluoroaniline (CAS: 1280786-90-4) are limited. This document provides a general overview and conceptual protocols based on the established roles of similarly structured halogenated anilines in drug discovery. The protocols and workflows described are illustrative and should be adapted and validated by researchers.
Introduction and Potential Applications
This compound is a substituted aniline that serves as a versatile chemical building block for the synthesis of more complex molecules.[1] Its utility in medicinal chemistry can be inferred from the individual contributions of its structural features:
-
Aniline Core: A common scaffold in many biologically active compounds, often involved in hydrogen bonding interactions with protein targets.
-
Fluorine Substituent: The presence of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in specific interactions with target proteins.[2]
-
Ethoxy Group: This group can modulate lipophilicity and provide additional points for interaction within a binding pocket.
-
Bromine Atom: A key functional group that allows for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). This enables the introduction of diverse chemical moieties to explore the chemical space around the core scaffold.[2]
Given these features, this compound is a promising starting material for the synthesis of novel compounds, particularly in the development of kinase inhibitors, where substituted anilines are frequently used as "hinge-binding" motifs.[3]
Conceptual Experimental Protocols
The following are representative protocols for common synthetic transformations that could be applied to this compound in a drug discovery context.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating biaryl structures common in many therapeutic agents.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general method for the synthesis of a diarylamine by coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Ligand (e.g., Xantphos, 0.04 equivalents)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-dioxane)
-
Nitrogen or Argon gas supply
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the palladium catalyst and the ligand.
-
Add the anhydrous solvent and stir for 5-10 minutes.
-
To this mixture, add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Heat the reaction mixture to 90-110 °C, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material using column chromatography to obtain the pure diarylamine product.
Data Presentation
No specific quantitative data (e.g., IC₅₀, Kᵢ) for compounds directly derived from this compound is available in the searched literature. In a typical drug discovery project, data for a series of synthesized analogues would be presented as follows for structure-activity relationship (SAR) analysis.
Table 1: Illustrative Data Table for SAR Analysis
| Compound ID | R Group (from Suzuki Coupling) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
|---|---|---|---|---|
| XYZ-001 | Phenyl | Data | Data | Data |
| XYZ-002 | 4-pyridyl | Data | Data | Data |
| XYZ-003 | 3-methoxyphenyl | Data | Data | Data |
| XYZ-004 | 2-aminopyrimidine | Data | Data | Data |
This table is a template. No actual data is available.
Visualizations: Workflows and Pathways
The following diagrams illustrate the general workflows in which a building block like this compound is utilized in medicinal chemistry.
Caption: A generalized workflow for using a building block in drug discovery.
No specific signaling pathways have been identified for derivatives of this compound. However, if a derivative was found to be a kinase inhibitor (e.g., for a Receptor Tyrosine Kinase - RTK), the logical relationship for its mechanism of action could be depicted as follows.
Caption: Conceptual mechanism of a Receptor Tyrosine Kinase inhibitor.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-4-ethoxy-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of complex molecular architectures, such as biaryl and substituted aromatic compounds.[1][2][3] 3-Bromo-4-ethoxy-5-fluoroaniline is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the generation of novel compounds with potential therapeutic applications.
These application notes provide a generalized protocol for the Suzuki-Miyaura coupling reaction of this compound with various arylboronic acids. The protocol is based on established methodologies for structurally similar haloanilines.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps of this catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.[1][4][5]
-
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the Pd(II) complex.[2][4][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Experimental Protocols
This protocol is a representative procedure and may require optimization for specific substrates and desired outcomes.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification apparatus
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry round-bottom flask or reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the anhydrous solvent via a syringe. Stir the reaction mixture at room temperature for a few minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of substituted anilines with various arylboronic acids, based on typical conditions and yields reported in the literature for analogous reactions.
Table 1: Effect of Palladium Catalyst on Reaction Yield
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 95 |
Table 2: Effect of Base and Solvent on Reaction Yield
| Entry | Catalyst | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(dppf) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 88 |
| 2 | PdCl₂(dppf) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 | 94 |
| 3 | PdCl₂(dppf) | K₃PO₄ (3) | DMF | 110 | 10 | 90 |
Table 3: Coupling of this compound with Various Arylboronic Acids (Representative Data)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 91 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 89 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 93 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 85 |
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-ethoxy-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad substrate scope, tolerance of various functional groups, and generally mild reaction conditions offer significant advantages over traditional methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution.[1]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-4-ethoxy-5-fluoroaniline, a polysubstituted aniline derivative of interest in medicinal chemistry and materials science. The presence of electron-donating (ethoxy) and electron-withdrawing (fluoro) groups, in addition to the bromo-leaving group, presents a unique substrate for this transformation. These notes will guide researchers in the selection of appropriate reaction conditions and provide a general protocol for the successful synthesis of a variety of N-substituted 4-ethoxy-5-fluoroaniline derivatives.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[1][3]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the N-arylated product and regenerating the active Pd(0) catalyst.[1][3]
The choice of ligand is critical to the success of the reaction, as it influences the rate of each step in the catalytic cycle and can suppress side reactions such as β-hydride elimination.[1] Sterically hindered and electron-rich phosphine ligands are often employed to promote the desired reductive elimination.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported in the public domain, the following table summarizes typical conditions and yields for the amination of structurally similar substituted bromoanilines. This data serves as a valuable guide for reaction optimization.
| Aryl Bromide | Amine | Pd Source / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 2 | 92 |
| 3-Bromo-4-fluoroacetophenone | Morpholine | Pd(OAc)₂ | (o-biphenyl)P(t-Bu)₂ | Cs₂CO₃ | Toluene | 80 | 18 | 85 |
| 4-Bromo-2-fluoroaniline | Piperidine | Pd₂(dba)₃ | BINAP | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| 3-Bromo-5-methoxyaniline | n-Butylamine | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-AmylOH | 110 | 24 | 85 |
| 4-Bromo-3-ethoxyaniline | Cyclohexylamine | Pd₂(dba)₃ | DavePhos | LiHMDS | THF | 80 | 6 | 90 |
This table is a compilation of representative data from various sources for illustrative purposes and may not reflect the exact outcomes for the specified substrate.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, DavePhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Addition of Reagents: Add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (1.5-2.5 equiv).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 4-ethoxy-5-fluoroaniline derivative.
Mandatory Visualizations
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the amination.
Disclaimer
The information provided in this document is for research and development purposes only. The experimental protocols are generalized and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application of 3-Bromo-4-ethoxy-5-fluoroaniline in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-4-ethoxy-5-fluoroaniline is a substituted aniline that holds potential as a key building block in the synthesis of novel agrochemicals. While specific, publicly documented examples of its direct application in commercialized agrochemicals are limited, its structural features—a bromine atom, a fluorine atom, and an ethoxy group on the aniline ring—make it a valuable precursor for creating compounds with potential herbicidal, fungicidal, or insecticidal properties. The electronic and steric properties imparted by these substituents can significantly influence the biological activity, selectivity, and metabolic stability of the final active ingredient. This document provides a generalized framework for its application in agrochemical synthesis, including a hypothetical synthetic protocol for a pyridinone-based herbicide, illustrative quantitative data, and a visual representation of the experimental workflow.
Introduction
Substituted anilines are a cornerstone in the development of a wide array of agrochemicals. The strategic placement of different functional groups on the aniline scaffold allows for the fine-tuning of a molecule's interaction with its biological target, thereby enhancing its efficacy and selectivity. The unique combination of a bromine atom, a fluorine atom, and an ethoxy group in this compound offers several advantages in the design of new agrochemicals:
-
Halogenation: Bromine and fluorine atoms can increase the lipophilicity of the molecule, potentially improving its penetration through plant cuticles or insect exoskeletons. They can also modulate the electronic properties of the aromatic ring and form halogen bonds, which can be critical for binding to target enzymes.
-
Alkoxy Group: The ethoxy group can influence the molecule's solubility and metabolic profile, potentially leading to improved systemic activity in plants and a favorable degradation profile in the environment.
Hypothetical Application in Herbicide Synthesis
A plausible application for this compound is in the synthesis of pyridinone-class herbicides. Pyridinone herbicides are known to inhibit various plant-specific enzymes. The substituted phenyl group derived from the aniline is often a crucial component of the pharmacophore responsible for the herbicidal activity.
Hypothetical Quantitative Data
The following table presents hypothetical efficacy data for a novel pyridinone herbicide (coded AG-123) synthesized from this compound. This data is for illustrative purposes to demonstrate a typical format for presenting such results.
| Compound ID | Target Weed Species | Application Rate (g a.i./ha) | Growth Inhibition (%) | Crop Selectivity (Wheat) |
| AG-123 | Avena fatua (Wild Oat) | 75 | 92 | High |
| AG-123 | Chenopodium album (Lambsquarters) | 75 | 88 | High |
| AG-123 | Setaria viridis (Green Foxtail) | 150 | 95 | Moderate |
| AG-123 | Amaranthus retroflexus (Redroot Pigweed) | 150 | 91 | Moderate |
Experimental Protocols
Hypothetical Synthesis of a Pyridinone Herbicide from this compound
This section details a hypothetical two-step synthetic protocol for a pyridinone herbicide.
Step 1: Acylation of this compound
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous toluene (100 mL).
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of ethyl 3-chloro-3-oxopropanoate (1.1 eq.) in anhydrous toluene (50 mL) via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-bromo-4-ethoxy-5-fluorophenyl)-3-oxobutanamide intermediate. Purify further by column chromatography if necessary.
Step 2: Cyclization to form the Pyridinone Ring
-
To a solution of the crude intermediate from Step 1 (1.0 eq.) in ethanol (150 mL), add a catalytic amount of a base such as sodium ethoxide (0.2 eq.).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8 hours.
-
Monitor the formation of the pyridinone product by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude pyridinone product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/hexanes) to obtain the purified pyridinone herbicide.
Visualizations
Logical Relationship: Synthesis Pathway
Caption: Hypothetical synthesis of a pyridinone herbicide.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Application Notes and Protocols: 3-Bromo-4-ethoxy-5-fluoroaniline as a Building Block for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-ethoxy-5-fluoroaniline is a substituted aniline derivative with significant potential as a monomer for the synthesis of novel organic semiconducting materials. Its unique combination of a polymerizable bromine site, an electron-donating ethoxy group, and an electron-withdrawing fluorine atom allows for the fine-tuning of the electronic and physical properties of resulting polymers. These characteristics make it a promising candidate for application in various organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of the bromine atom facilitates cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds in polymer synthesis. The strategic placement of the ethoxy and fluoro substituents is expected to influence key polymer properties such as solubility, molecular packing, and charge carrier mobility.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrFNO | [1] |
| Molecular Weight | 234.07 g/mol | [1] |
| Appearance | Solid | |
| SMILES | CCOC1=C(C=C(C=C1Br)N)F | |
| InChI | 1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | |
| CAS Number | 1280786-90-4 | [1] |
Expected Influence of Substituents on Polymer Properties
The ethoxy and fluoro substituents on the aniline ring are anticipated to impart specific properties to polymers derived from this compound:
-
Ethoxy Group (-OC₂H₅): As an electron-donating group, the ethoxy substituent can increase the electron density of the polymer backbone. This can influence the highest occupied molecular orbital (HOMO) energy level, which is crucial for efficient hole injection and transport in p-type organic semiconductors. Additionally, the flexible ethyl chain can enhance the solubility of the resulting polymer in common organic solvents, which is a significant advantage for solution-based processing and fabrication of large-area electronic devices.[2]
-
Fluoro Group (-F): The fluorine atom is a strongly electronegative element, making it an electron-withdrawing group. Its presence can lower the HOMO energy level, potentially improving the ambient stability of the material by making it less susceptible to oxidation. Furthermore, fluorine substitution has been shown to promote planarization of the polymer backbone through intramolecular non-covalent interactions, which can facilitate intermolecular π-π stacking and enhance charge carrier mobility.[3]
The combination of these two groups offers a strategy to balance the electronic properties and processability of the final polymer.
Hypothetical Polymer Synthesis via Suzuki-Miyaura Cross-Coupling
A plausible synthetic route to a novel donor-acceptor copolymer (Poly(3-amino-2-ethoxy-1-fluorophenylene-alt-9,9-dioctylfluorene)) using this compound and a suitable comonomer, 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, is outlined below. The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for synthesizing conjugated polymers for organic electronics.[4]
Reaction Scheme
Caption: Proposed synthesis of a novel copolymer.
Experimental Protocol: Synthesis of Poly(3-amino-2-ethoxy-1-fluorophenylene-alt-9,9-dioctylfluorene)
Materials:
-
This compound (Monomer A)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
In a flame-dried Schlenk flask, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (20 mL) and a degassed 2 M aqueous solution of potassium carbonate (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into a rapidly stirring solution of methanol (200 mL).
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dissolve the purified polymer in a minimal amount of hot chloroform or toluene and precipitate it again into methanol.
-
Collect the final polymer by filtration and dry it under vacuum at 40 °C for 24 hours.
Hypothetical Performance of a Polymer Based on this compound
While no specific performance data for polymers derived from this compound has been reported, we can extrapolate potential characteristics based on analogous substituted polyaniline and fluorene-based copolymers used in organic electronics. The data presented in Table 2 is a hypothetical representation to guide research efforts.
| Parameter | Hypothetical Value | Potential Impact of Monomer Structure |
| Hole Mobility (µh) | 10⁻³ - 10⁻² cm²/Vs | Fluoro-substituent may promote planar backbone and enhance mobility.[3] |
| On/Off Current Ratio | > 10⁵ | Good charge transport and low off-current are expected from a well-ordered polymer. |
| Conductivity (doped) | 10⁻⁵ - 10⁻³ S/cm | The ethoxy group may slightly decrease conductivity compared to unsubstituted polyaniline, but the overall conjugated structure will allow for significant conductivity upon doping.[3] |
| HOMO Level | -5.2 to -5.4 eV | The combination of electron-donating and -withdrawing groups allows for tuning of the energy levels for better alignment with electrode work functions. |
| Solubility | Good in common organic solvents | The ethoxy and dioctylfluorene units are expected to impart good solubility. |
Application in Organic Thin-Film Transistors (OTFTs)
The synthesized polymer can be utilized as the active semiconductor layer in a bottom-gate, top-contact OTFT.
OTFT Fabrication Workflow
References
Application Notes and Protocols for the Halogenation of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of halogenating aniline derivatives. Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. These protocols offer various methodologies for bromination, chlorination, and iodination, addressing common challenges such as polysubstitution and regioselectivity.
Introduction to Halogenation of Anilines
Aniline and its derivatives are highly activated aromatic systems, making them susceptible to electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. However, this high reactivity can lead to challenges in controlling the extent of halogenation, often resulting in the formation of multiple halogenated isomers.[1][2][3] To achieve selective monohalogenation, a common and effective strategy involves the temporary protection of the amino group, typically as an acetamide. This protection moderates the activating effect of the amino group and introduces steric hindrance, which generally favors para-substitution.[1][4]
Bromination of Aniline Derivatives
Selective Monobromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is a stable, crystalline solid that serves as a safer and more efficient alternative to liquid bromine for the electrophilic bromination of anilines.[4] It often provides higher yields and cleaner reactions.[4] The following protocol employs a protection-bromination-deprotection strategy to yield predominantly para-monobrominated anilines.[4]
Experimental Protocol:
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[4]
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.
-
In a separate container, prepare a solution or slurry of DBDMH (0.5 eq., as it contains two bromine atoms) in glacial acetic acid.
-
Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.
-
Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may begin to precipitate.[4]
Step 3: Deprotection to Yield p-Bromoaniline
-
To the reaction mixture from Step 2, add a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH or NH₄OH) until the solution is basic to litmus paper. This will precipitate the p-bromoaniline.
-
Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.[4]
Table 1: Quantitative Data for Bromination of Acetanilide with DBDMH
| Starting Material | Product | Reagent | Solvent | Reaction Time | Yield | Reference |
| Acetanilide | p-Bromoacetanilide | DBDMH | Glacial Acetic Acid | 1 hour | High | [4] |
Diagram 1: Workflow for Selective Monobromination of Aniline
Caption: A three-step workflow for the selective synthesis of p-bromoaniline.
Copper-Catalyzed Oxidative Bromination
A practical and regioselective bromination of free anilines can be achieved using a copper-catalyzed oxidative system.[5] This method avoids the need for protecting groups.
Experimental Protocol:
-
Treat the free aniline with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈).
-
The reaction is carried out in the presence of a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).[5]
Chlorination of Aniline Derivatives
Ortho-Selective Chlorination using an Organocatalyst
A metal-free approach for the regioselective ortho-chlorination of anilines has been developed using a secondary amine as an organocatalyst and sulfuryl chloride as the chlorine source under mild conditions.[6]
Experimental Protocol:
-
To a solution of the aniline derivative in a suitable solvent, add a catalytic amount of a secondary amine (e.g., dibenzylamine).
-
Add sulfuryl chloride (SO₂Cl₂) dropwise at a controlled temperature.
-
The reaction is typically stirred at room temperature until completion, monitored by TLC or GC-MS.
-
Work-up involves quenching the reaction, extraction, and purification by chromatography.
Table 2: Ortho-Selective Chlorination of Anilines
| Substrate | Product | Catalyst | Chlorine Source | Key Feature | Reference |
| Aniline Derivatives | ortho-Chloroaniline Derivatives | Secondary Amine | Sulfuryl Chloride | High ortho-selectivity | [6] |
Para-Selective Chlorination using Copper(II) Chloride in Ionic Liquids
The direct chlorination of unprotected anilines at the para-position can be achieved in high yields using copper(II) chloride (CuCl₂) in an ionic liquid as the solvent under mild conditions.[7] This protocol offers a safer operational choice compared to methods requiring gaseous HCl.[7]
Experimental Protocol:
-
Dissolve the unprotected aniline derivative in an ionic liquid (e.g., 1-hexyl-3-methylimidazolium chloride).
-
Add CuCl₂ (3 equivalents) to the solution.
-
Heat the reaction mixture at 40 °C.[7]
-
Monitor the reaction progress by GC-MS.
-
Upon completion, the product can be isolated by extraction.
Table 3: Para-Chlorination of Aniline Analogues using CuCl₂
| Substrate | Product | Reagent | Solvent | Temperature | Yield | Reference | | --- | --- | --- | --- | --- | --- | | Aniline Analogues | para-Chloroaniline Analogues | CuCl₂ | Ionic Liquid | 40 °C | High |[7] |
Trichlorination using N-Chlorosuccinimide (NCS)
Aniline can undergo regioselective trichlorination with N-chlorosuccinimide (NCS) in acetonitrile to produce 2,4,6-trichloroaniline in good yield.[8][9]
Experimental Protocol:
-
Treat aniline with 3 equivalents of NCS in acetonitrile.
-
Reflux the reaction mixture. It is noted that the addition of the third equivalent of NCS can be strongly exothermic.[9]
-
Monitor the reaction by TLC.
-
Pouring the reaction mixture into water causes the precipitation of the crude product.[9]
Diagram 2: Signaling Pathway for Electrophilic Aromatic Halogenation
Caption: The general mechanism for the electrophilic halogenation of aniline.
Iodination of Aniline Derivatives
Direct Iodination using Iodine and Sodium Bicarbonate
A straightforward method for the synthesis of p-iodoaniline involves the direct iodination of aniline using powdered iodine in the presence of sodium bicarbonate.[10]
Experimental Protocol:
-
In a beaker, mix aniline (1.2 moles), sodium bicarbonate (1.8 moles), and water (1 L).
-
Cool the mixture to 12–15 °C.
-
With efficient mechanical stirring, add powdered iodine (1 mole) in portions over 30 minutes.
-
Continue stirring for an additional 20-30 minutes until the color of free iodine disappears.
-
Collect the crude p-iodoaniline, which separates as a dark crystalline mass, by Büchner filtration.
-
The crude product can be purified by recrystallization from gasoline.[10]
Table 4: Direct Iodination of Aniline
| Starting Material | Product | Reagents | Solvent | Yield | Reference |
| Aniline | p-Iodoaniline | Iodine, Sodium Bicarbonate | Water | 75-84% | [10] |
Iodine(III)-Mediated para-Selective Iodination
A mild and efficient protocol for the para-selective iodination of free anilines utilizes iodine(III) reagents, proceeding under non-toxic and generally mild reaction conditions.[11][12] This method involves the in-situ formation of acetyl hypoiodite as the halogenating species from (diacetoxyiodo)benzene (PIDA) and ammonium iodide.[12]
Experimental Protocol:
-
Dissolve the aniline derivative in a suitable solvent.
-
Add PIDA and ammonium iodide to the solution.
-
Stir the reaction at room temperature. The reaction progress can be monitored by standard analytical techniques.
-
Upon completion, the reaction is worked up by quenching, extraction, and purification.
Diagram 3: Logical Relationship for Achieving Regioselectivity
Caption: Decision-making flowchart for achieving regioselective halogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: A Scalable Synthesis Protocol for 3-Bromo-4-ethoxy-5-fluoroaniline
Abstract
This document provides a detailed, representative procedure for the large-scale synthesis of 3-Bromo-4-ethoxy-5-fluoroaniline, a key intermediate in the development of active pharmaceutical ingredients (APIs). The described protocol is based on the electrophilic bromination of the commercially available precursor, 4-Ethoxy-3-fluoroaniline, using N-bromosuccinimide (NBS). This application note includes a comprehensive experimental protocol, safety information, scale-up considerations, and quantitative data presented in structured tables for clarity and ease of use.
Introduction
This compound is a substituted aniline derivative of growing importance in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring electron-withdrawing fluorine and bromine atoms alongside an electron-donating ethoxy group, makes it a versatile building block for creating complex molecules with desirable pharmacological properties. Halogenated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors for oncology and agents for treating infectious diseases.
This protocol outlines a robust and scalable method for the synthesis of this compound, addressing the need for a reliable supply for research and development purposes. The chosen synthetic strategy involves the direct bromination of 4-Ethoxy-3-fluoroaniline, a route selected for its efficiency and amenability to large-scale production.
Physicochemical Properties and Safety Information
It is imperative to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All operations should be conducted in a well-ventilated fume hood.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrFNO | |
| Molecular Weight | 234.07 g/mol | |
| Appearance | Solid | |
| CAS Number | 1280786-90-4 | [1] |
| Hazard Classifications | Acute Toxicity 3 (Oral) | |
| Signal Word | Danger | |
| Hazard Statements | H301 (Toxic if swallowed) | |
| Precautionary Statements | P301 + P330 + P331 + P310 |
Proposed Synthetic Route
The synthetic pathway involves the regioselective electrophilic bromination of 4-Ethoxy-3-fluoroaniline at the position ortho to the amino group and meta to the fluorine and ethoxy groups. N-Bromosuccinimide (NBS) is employed as the brominating agent due to its milder reactivity and safer handling properties compared to elemental bromine, which is crucial for controlling selectivity with highly activated aniline substrates. Acetonitrile is used as the solvent.
Scheme 1: Synthesis of this compound
4-Ethoxy-3-fluoroaniline reacts with N-Bromosuccinimide (NBS) in Acetonitrile to yield this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale (e.g., 10-50 g) and includes considerations for scaling up.
Table 2: Bill of Materials
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity |
| 4-Ethoxy-3-fluoroaniline | 399-39-3 | 155.17 | 1.0 | 15.52 g |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.05 | 18.69 g |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | - | 200 mL |
| Saturated Na₂S₂O₃ (aq) | 7772-98-7 | - | - | 100 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | 300 mL |
| Brine (Saturated NaCl) | 7647-14-5 | - | - | 100 mL |
| Anhydrous Na₂SO₄ | 7757-82-6 | - | - | As needed |
Equipment:
-
Three-neck round-bottom flask (500 mL) equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Ice-water bath.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-Ethoxy-3-fluoroaniline (15.52 g, 100 mmol) in anhydrous acetonitrile (200 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (18.69 g, 105 mmol) portion-wise over a period of 45-60 minutes, ensuring the internal temperature is maintained below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 100 mL) to neutralize any unreacted NBS.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel if necessary.
Data Presentation and Expected Results
Table 3: Expected Experimental Outcomes
| Parameter | Expected Value | Notes |
| Yield | 80-90% | Based on analogous bromination reactions of substituted anilines. |
| Purity (by HPLC) | >98% | After purification. |
| Physical Appearance | Off-white to light brown solid |
Scale-Up Considerations
Transitioning this synthesis to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
-
Thermal Management: The bromination of anilines is an exothermic reaction. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with precise temperature control is essential to maintain the reaction temperature below 5 °C during NBS addition.
-
Reagent Addition: The rate of addition of NBS is critical to control the exotherm and prevent the formation of di-brominated byproducts. For large-scale synthesis, using a solid dosing system or dissolving the NBS in a minimal amount of acetonitrile and adding it via a pump is recommended over manual portion-wise addition.
-
Workup and Isolation: Large-scale extractions with ethyl acetate can be cumbersome. Alternative workup procedures, such as direct crystallization of the product from the reaction mixture by adding an anti-solvent (e.g., water or heptane), should be explored. This minimizes solvent waste and simplifies the isolation process.
-
Purification: While column chromatography is effective at the lab scale, it is often impractical and costly for large quantities. Developing a robust recrystallization protocol is the preferred method for purifying the final product at scale.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
References
The Strategic Role of Fluorinated Anilines in Modern Pharmaceutical Development: Applications and Protocols
Introduction
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated anilines emerging as particularly valuable building blocks.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strong carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacological profile.[3][4] Strategic placement of fluorine on an aniline ring can significantly enhance a drug's potency, selectivity, metabolic stability, and pharmacokinetic properties.[5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of fluorinated anilines in pharmaceutical development.
I. Modulation of Physicochemical Properties
The introduction of fluorine to an aniline ring profoundly impacts its basicity (pKa) and lipophilicity (logP), two critical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
A. Impact on Basicity (pKa)
The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa.[3] This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, cell permeability, and binding affinity to its target.[5]
Table 1: Comparison of pKa and logP values for Aniline and its Fluorinated Derivatives
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.60 | 0.90 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 2.58 (Predicted) | 1.51 (Predicted) |
| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | 3.84 (Predicted) | 2.40 (Predicted) |
| Pentafluoroaniline | C₆F₅NH₂ | -0.16 (Predicted) | 2.22 (Predicted) |
Note: Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values across various sources. Predicted values are based on computational models.[3]
B. Impact on Lipophilicity (logP)
The effect of fluorine on lipophilicity is more complex and position-dependent. While the introduction of a single fluorine atom generally increases lipophilicity, the overall impact can be tailored by the number and position of fluorine substituents.[3] This allows for the optimization of a drug's ability to cross biological membranes and reach its target site.[4]
II. Enhancement of Metabolic Stability
A primary strategy in drug design is to block metabolically labile sites to enhance a drug's half-life.[3] The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes.[7] Introducing a fluorine atom at a position susceptible to hydroxylation can significantly improve a drug's metabolic stability and oral bioavailability.[3][6]
Table 2: Illustrative Comparison of Metabolic Half-Life
This table provides a hypothetical yet representative comparison of the metabolic half-life of a parent drug containing an aniline moiety versus its fluorinated analogs when incubated with human liver microsomes (HLM).
| Compound | Moiety | Illustrative Half-Life (t½) in HLM (min) |
| Parent Drug | Aniline | 15 |
| Fluoro-analog (ortho) | 2-Fluoroaniline | 35 |
| Fluoro-analog (meta) | 3-Fluoroaniline | 25 |
| Fluoro-analog (para) | 4-Fluoroaniline | 50 |
This illustration is based on general principles and observed trends in medicinal chemistry.[3]
III. Application in Kinase Inhibitors
Fluorinated anilines are common scaffolds in the development of kinase inhibitors, a critical class of drugs in oncology.[8] The aniline moiety often acts as a hydrogen bond donor and acceptor, facilitating crucial interactions with the hinge region of the kinase ATP-binding site.[8]
A. Impact on Protein-Ligand Binding Affinity
Fluorination of the aniline ring can significantly impact the inhibitory potency (IC50) of kinase inhibitors.[3] Fluorine can alter the pKa of the aniline, affecting its ionization state within the binding pocket. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with backbone amides or other polar residues, enhancing binding affinity.[3]
Table 3: Illustrative Comparison of Kinase Inhibitory Activity
This table presents a hypothetical comparison based on typical structure-activity relationship (SAR) data for kinase inhibitors, demonstrating the potential effects of aniline fluorination.
| Compound | Aniline Moiety | Illustrative Kinase IC50 (nM) |
| Parent Inhibitor | Aniline | 150 |
| Fluoro-analog (ortho) | 2-Fluoroaniline | 80 |
| Fluoro-analog (meta) | 3-Fluoroaniline | 120 |
| Fluoro-analog (para) | 4-Fluoroaniline | 50 |
| Difluoro-analog | 2,4-Difluoroaniline | 30 |
B. Signaling Pathway and Experimental Workflow
The development of kinase inhibitors involves screening compounds for their ability to inhibit the phosphorylation of a substrate by a specific kinase.
Caption: Workflow for kinase inhibitor screening and a simplified signaling pathway.
IV. Application in GPCR Modulators
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets.[9] Fluorinated anilines can be incorporated into ligands that modulate the activity of GPCRs. The fluorination of aminergic GPCR ligands has shown position-dependent effects on potency, with fluorination at the ortho position of an aromatic ring often being favorable.[10]
Caption: Allosteric modulation of a G protein-coupled receptor (GPCR).
V. Experimental Protocols
A. Protocol for Synthesis of a Fluorinated Aniline Derivative
This protocol describes a general method for the synthesis of m-fluoroaniline.
Reaction: Ammonolysis of m-fluorochlorobenzene.[11]
Materials:
-
m-Fluorochlorobenzene
-
Aqueous ammonia (28%)
-
Copper(I) oxide (Cu₂O) or Copper(II) oxide (CuO) (catalyst)
-
Dichloromethane
-
Autoclave
Procedure:
-
Charge the autoclave with 480g of 28% aqueous ammonia, 130.5g of m-fluorochlorobenzene, and 3g of Cu₂O.
-
Seal the autoclave and heat to 165-175 °C. The pressure will rise to 3.5-4 MPa.
-
Maintain the reaction for 15 hours.
-
Cool the reaction mixture and add 100ml of dichloromethane.
-
Stir for 10 minutes and then allow the layers to separate for 10 minutes.
-
Separate the organic layer and wash it with 200g of water.
-
Separate the organic layer again and recover the dichloromethane by distillation.
-
Purify the crude product by vacuum rectification to obtain m-fluoroaniline.
Expected Yield: Approximately 92% with a purity of >99.5%.[11]
B. Protocol for Determination of pKa (Potentiometric Titration)
This protocol outlines a method for determining the pKa of a fluorinated aniline.[3]
Materials:
-
Fluorinated aniline (0.01 M solution in a suitable solvent like water-methanol)
-
Standardized 0.1 M HCl
-
Standardized 0.1 M NaOH
-
pH meter with electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffers.
-
Place a known volume of the 0.01 M fluorinated aniline solution into a beaker with a magnetic stirrer.
-
Slowly add the standardized 0.1 M HCl solution in small, precise increments from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of HCl added.
-
The pKa is the pH at the half-equivalence point on the titration curve.[3]
Caption: Workflow for pKa determination by potentiometric titration.
VI. Conclusion
Fluorinated anilines are indispensable tools in the arsenal of medicinal chemists.[1][2] Their strategic incorporation into drug candidates allows for the precise modulation of key physicochemical and pharmacokinetic properties, leading to compounds with improved efficacy, safety, and druggability.[12][13] The application notes and protocols provided herein offer a foundational understanding for researchers to leverage the unique advantages of fluorinated anilines in the pursuit of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]
- 12. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - Repository of the Academy's Library [real.mtak.hu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Bromo-4-ethoxy-5-fluoroaniline in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-ethoxy-5-fluoroaniline is a versatile building block in solid-phase organic synthesis (SPOS), particularly valuable in the construction of combinatorial libraries for drug discovery. Its unique substitution pattern, featuring a bromine atom for further functionalization (e.g., via Suzuki or Ullmann coupling), a fluorine atom to enhance metabolic stability and binding affinity, and an ethoxy group, makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds, including potential kinase inhibitors.
Solid-phase synthesis offers significant advantages for library generation, including the use of excess reagents to drive reactions to completion and simplified purification procedures. This document provides detailed protocols and application notes for the utilization of this compound in the solid-phase synthesis of a substituted quinazoline library, a scaffold of significant interest in medicinal chemistry.
Data Presentation
The following tables provide representative quantitative data for the solid-phase synthesis of a quinazoline derivative using this compound. These values are based on typical yields and purities achieved in similar solid-phase syntheses.
Table 1: Resin Loading and Initial Acylation
| Parameter | Value |
| Resin Type | Wang Resin |
| Initial Resin Loading | 0.8 mmol/g |
| Swelling Solvent | N,N-Dimethylformamide (DMF) |
| Acylating Agent | Fmoc-2-aminobenzoic acid |
| Coupling Reagents | HBTU, DIPEA |
| Reaction Time | 4 hours |
| Loading Efficiency | 85-95% |
Table 2: Key Synthetic Steps and Expected Outcomes
| Step | Reaction | Key Reagents | Expected Yield | Expected Purity (LC-MS) |
| 1 | Fmoc Deprotection | 20% Piperidine in DMF | >99% (qualitative) | - |
| 2 | Sulfonamide Formation | 4-Chlorophenylsulfonyl chloride, Pyridine | 80-90% | >85% |
| 3 | Cyclization/Cleavage | 10% Trifluoroacetic acid in Dichloromethane | 70-85% | >80% (crude) |
| 4 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 60-80% | >95% (after purification) |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2,3-Disubstituted Quinazolinone Library
This protocol outlines the synthesis of a quinazolinone library on a solid support, starting with the immobilization of an anthranilic acid derivative, followed by reaction with this compound and subsequent diversification.
Materials:
-
Wang Resin
-
Fmoc-2-aminobenzoic acid
-
This compound
-
4-Chlorophenylsulfonyl chloride
-
Arylboronic acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Dioxane/Water
Step 1: Resin Preparation and Loading of Fmoc-2-aminobenzoic acid
-
Swell Wang resin (1 g, 0.8 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve Fmoc-2-aminobenzoic acid (4 eq, 3.2 mmol), HBTU (3.9 eq, 3.12 mmol), and DIPEA (8 eq, 6.4 mmol) in DMF (10 mL).
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 4 hours at room temperature.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading efficiency using UV-Vis spectroscopy of the piperidine-fulvene adduct after a test Fmoc deprotection.
Step 2: Fmoc Deprotection
-
Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.
-
Drain the solution and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Step 3: Coupling of this compound
-
This step is depicted as a hypothetical acylation for library generation. In a separate flask, pre-activate a carboxylic acid (e.g., acetic anhydride for an acetyl group, 3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 10 minutes.
-
Add the activated solution to the deprotected resin from Step 2.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Step 4: Sulfonamide Formation
-
Swell the resin in a 1:1 mixture of DCM and pyridine (10 mL).
-
Add a solution of 4-chlorophenylsulfonyl chloride (3 eq) in DCM.
-
Agitate the mixture for 12 hours at room temperature.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and Methanol (3 x 10 mL).
Step 5: Cyclization and Cleavage from Resin
-
Treat the resin with a cleavage cocktail of 10% TFA in DCM (10 mL) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-(4-chlorophenylsulfonyl)-2-substituted-6-bromo-7-ethoxy-8-fluoroquinazolin-4(3H)-one.
Step 6: Suzuki Coupling for Diversification
-
In a reaction vessel, dissolve the crude quinazolinone (1 eq) in a 4:1 mixture of dioxane and water.
-
Add the desired arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and K₂CO₃ (2 eq).
-
Heat the mixture at 90 °C for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.
Visualizations
Caption: Solid-phase synthesis workflow for a substituted quinazoline library.
Caption: Representative RTK signaling pathway targeted by quinazoline kinase inhibitors.
Application Notes & Protocols for Cross-Coupling Reactions of Substituted Bromoanilines
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[1][2] Substituted anilines are crucial structural motifs found in a vast array of pharmaceuticals, natural products, and advanced materials.[2][3] Bromoanilines, being readily available and exhibiting a favorable balance of reactivity and stability, serve as versatile building blocks for these transformations.[4]
This document provides detailed application notes and experimental protocols for several key cross-coupling reactions involving substituted bromoanilines, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The information is tailored for researchers, scientists, and professionals in drug development, offering practical guidance and a summary of reaction parameters to facilitate the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by coupling an organoboron reagent with an organohalide.[1][5] Its mild reaction conditions, low toxicity of boron reagents, and broad substrate scope make it a widely used transformation in pharmaceutical research.[3] The coupling of bromoanilines, particularly sterically hindered or electronically challenging substrates like unprotected ortho-bromoanilines, has seen significant advancement with the development of specialized catalyst systems.[3][6]
Data Presentation: Suzuki-Miyaura Coupling Conditions
The selection of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with challenging substrates like unprotected or electron-deficient bromoanilines.[6][7] The table below summarizes effective conditions for the Suzuki-Miyaura coupling of various substituted bromoanilines.
| Substrate (Bromoaniline) | Coupling Partner (Boronic Acid/Ester) | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| ortho-Bromoaniline | Benzylboronic acid pinacol ester | CataCXium A Pd G3 (5) | CataCXium A | K₃PO₄ | 2-MeTHF | 70 | 91 | [3][6] |
| ortho-Bromoaniline | (4-Fluorophenyl)boronic acid | CataCXium A Pd G3 (5) | CataCXium A | K₃PO₄ | 2-MeTHF | 70 | 85 | [3][6] |
| ortho-Bromoaniline, various substituents | Aryl, heteroaryl, alkyl boronic esters | CataCXium A Pd G3 (5) | CataCXium A | K₃PO₄ | 2-MeTHF | 70 | 40-91 | [3][6] |
| 4-Bromoaniline | Phenylboronic acid | Pd-polymer hybrid | None | K₃PO₄ | Isopropanol | 80 | >95 | [8] |
| 4-Bromo-2,6-diiodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (2) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 85 (Disubstituted) | [9] |
Experimental Protocol: Suzuki-Miyaura Coupling of ortho-Bromoaniline
This protocol is a general procedure adapted from methodologies developed for unprotected ortho-bromoanilines.[3][6]
Materials:
-
Substituted ortho-bromoaniline (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
CataCXium® A Pd G3 (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF) (0.1 M concentration)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the ortho-bromoaniline (1.0 mmol), the boronic acid/ester (1.2 mmol), K₃PO₄ (2.0 mmol), and the CataCXium® A Pd G3 catalyst (0.05 mmol).
-
Add anhydrous 2-MeTHF (10 mL) to the flask.
-
Ensure the mixture is thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Catalytic Cycle and Workflow
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][10]
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-ethoxy-5-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-4-ethoxy-5-fluoroaniline synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, focusing on the key bromination step of the likely precursor, 4-ethoxy-3-fluoroaniline.
Q1: What are the most critical parameters affecting the yield and selectivity of the bromination step?
A1: The choice of brominating agent, reaction temperature, and solvent are critical for achieving high yield and selectivity. Aromatic amines are highly activated, which can lead to over-bromination or other side reactions. Using a milder brominating agent, such as N-bromosuccinimide (NBS), and maintaining a low reaction temperature can improve selectivity for the desired mono-brominated product. The high reactivity of aromatic amines often leads to substitution at ortho- and para-positions.
Q2: I am observing the formation of a di-brominated byproduct. How can I minimize this?
A2: Di-bromination is a common issue due to the strong activating effects of the amino and ethoxy groups. To minimize the formation of di-brominated byproducts, consider the following strategies:
-
Stoichiometry Control: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents).
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of a second bromination event.
-
Protecting Group: Acetylation of the amine with acetic anhydride can control the activating effect of the –NH2 group. The desired bromination can then be carried out, followed by hydrolysis of the substituted amide to the substituted amine.
Q3: The purification of the final product is resulting in significant product loss and streaking on my TLC plate. What are some effective purification strategies?
A3: Halogenated anilines can be challenging to purify due to their basicity and potential for oxidation.
-
Acid-Base Extraction: Utilize the basic nature of the aniline. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The this compound will move into the aqueous layer as its ammonium salt, leaving neutral impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified aniline re-extracted into an organic solvent.[1]
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be effective. To prevent streaking and improve recovery, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent system (e.g., hexane/ethyl acetate).[1]
Q4: My purified this compound is a white solid, but it turns yellow or brown over time. How can I prevent this?
A4: The discoloration is likely due to air oxidation of the aniline moiety.[1][2] To minimize this, store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place. For long-term storage, refrigeration is recommended.[1][3]
Data Presentation
The following table summarizes the potential impact of various reaction parameters on the yield and purity of this compound. This data is illustrative and based on general principles of electrophilic aromatic substitution on activated rings.
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Brominating Agent | Br₂ vs. NBS | Potentially higher | Lower | Br₂ is highly reactive and can lead to over-bromination. NBS is a milder source of electrophilic bromine, offering better control. |
| Temperature | 25 °C vs. 0 °C | Faster reaction | Lower | Lower temperatures decrease the rate of reaction but significantly improve selectivity by minimizing the formation of byproducts. |
| Solvent | Polar vs. Non-polar | Variable | Variable | The polarity of the solvent can influence the regioselectivity of the bromination of substituted anilines.[4] |
| Amine Protection | Free Amine vs. Acetamide | Lower (due to extra steps) | Higher | A protecting group moderates the activating effect of the amine, leading to cleaner mono-bromination.[5][6] |
Experimental Protocols
Proposed Synthesis of this compound via Bromination of 4-Ethoxy-3-fluoroaniline
This protocol is a proposed method based on standard procedures for the selective bromination of anilines.
Materials:
-
4-Ethoxy-3-fluoroaniline
-
N-bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-ethoxy-3-fluoroaniline (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
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Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 0.1% triethylamine).
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is protection of the aniline nitrogen recommended?
A1: The amino group of aniline is a strong activating group in electrophilic aromatic substitution, which can lead to multiple substitutions (e.g., di-bromination) and side reactions. By converting the amine to an amide (e.g., an acetamide), its activating effect is reduced, allowing for more controlled and selective mono-bromination.[5][6] The amide can then be hydrolyzed back to the amine in a subsequent step.
Q2: Are there alternative brominating agents to NBS?
A2: Yes, other brominating agents can be used, but they may offer less selectivity. Molecular bromine (Br₂) is a powerful brominating agent but often leads to over-bromination with activated substrates like anilines. Other reagents like copper(II) bromide (CuBr₂) have also been used for the bromination of anilines, offering a different reactivity profile.[7] However, for selective mono-bromination of a highly activated aniline, NBS is often the reagent of choice.
Q3: What are the key safety precautions when handling halogenated anilines?
A3: Halogenated anilines are generally toxic and can be absorbed through the skin. They are often suspected carcinogens and can cause skin and eye irritation.[1] It is crucial to handle these compounds in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1]
Q4: Can this synthesis be scaled up for industrial production?
A4: While the proposed lab-scale synthesis provides a good starting point, scaling up requires careful consideration of several factors. These include heat management during the exothermic bromination reaction, the cost and handling of reagents and solvents, and the efficiency and environmental impact of the purification process. For industrial-scale production, a thorough process optimization and safety assessment would be necessary.
Q5: How can I confirm the regioselectivity of the bromination?
A5: The position of the bromine atom in the final product can be unequivocally determined using nuclear magnetic resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as HSQC, HMBC, and NOESY can be used to establish the connectivity and spatial relationships between the protons and carbons in the molecule, confirming the substitution pattern on the aromatic ring.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON [liskonchem.com]
- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 4. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
Purification of crude 3-Bromo-4-ethoxy-5-fluoroaniline by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Bromo-4-ethoxy-5-fluoroaniline by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.
Troubleshooting Guides and FAQs
This section addresses common problems encountered during the recrystallization of this compound and related aromatic amines.
Q1: My this compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?
A1: This indicates that the solvent is not a good choice for your compound at the current concentration. Here are a few troubleshooting steps:
-
Increase the solvent volume: You may have a supersaturated solution. Add small increments of the hot solvent until the solid dissolves.[1]
-
Try a different solvent: The polarity of your current solvent may not be suitable. Based on the structure of this compound (a halogenated aromatic amine), you could try more polar solvents. For similar compounds, polar solvents like ethanol and dimethyl sulfoxide (DMSO) have been found to be effective.[1]
-
Consider a solvent mixture: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent or "anti-solvent" (in which the compound is less soluble) can be effective. The crude product should be dissolved in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until turbidity appears.
Q2: My compound separated as an oil during crystallization ("oiling out"). What can I do?
A2: "Oiling out" is a common issue with amines and occurs when the solute separates from the supersaturated solution as a liquid instead of a solid.[2] Here are several strategies to address this:
-
Reduce the level of supersaturation: Oiling out is often caused by a solution that is too concentrated or cooled too quickly. Try adding a small amount of additional solvent to the heated solution before cooling.[2]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before gradually cooling it further in an ice bath. Rapid cooling encourages oil formation.[2]
-
Use a seed crystal: If you have a small amount of the pure solid, adding a seed crystal to the slightly cooled, saturated solution can induce crystallization and prevent oiling.[2]
-
Re-evaluate your solvent choice: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes promote crystallization over oiling.[2]
Q3: The compound dissolved, but no crystals are forming upon cooling. What is the issue?
A3: This is a common problem in recrystallization and can be due to several factors:
-
Too much solvent was used: If the solution is not saturated enough at the lower temperature, crystals will not form. You can try to evaporate some of the solvent to increase the concentration and then attempt to cool it again.[1][3]
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal.[3]
-
Insufficient cooling: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath can be effective.[4]
Q4: The purity of my recrystallized this compound has not improved significantly. What could be the reason?
A4: There are a few possibilities for why the purity has not improved:
-
Inappropriate solvent choice: The chosen solvent may be dissolving the impurities as well as the desired compound, or the impurities may have very similar solubility profiles to your compound in that solvent. It is crucial to select a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.
-
Crystallization occurred too quickly: Rapid crystal formation can trap impurities within the crystal lattice. Slower cooling allows for the formation of purer crystals.[5]
-
Incomplete removal of mother liquor: Ensure that the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration to remove any residual mother liquor containing dissolved impurities.[3][4]
Q5: My final yield of pure this compound is very low. How can I improve it?
A5: A low yield can result from several factors:
-
Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent required to fully dissolve your compound.[1][3]
-
Premature crystallization: If crystals form too early, for instance during a hot filtration step to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated.[1][4]
-
Incomplete crystallization: Make sure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.[1]
-
Excessive washing: While washing the crystals is important for purity, using too much wash solvent or a solvent that is not ice-cold can redissolve some of your product.[3]
Data Presentation
Table 1: Qualitative Solubility of Structurally Similar Halogenated Aromatic Amines in Common Solvents
| Solvent Class | Example Solvents | Expected Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amino group can form hydrogen bonds with the solvent.[6] |
| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions with the polar C-Br, C-F, and C-N bonds.[6] |
| Non-Polar | Hexane, Toluene | Low | Limited intermolecular interactions with the polar functional groups of the aniline.[6] |
| Aqueous | Water | Insoluble | The hydrophobic nature of the halogen-substituted aromatic ring dominates.[7] |
Table 2: Physical Properties of a Related Compound: 3-Bromo-4-fluoroaniline
| Property | Value |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol [8] |
| Melting Point | 34-36 °C[9][10] |
| Boiling Point | 235 °C[9][10] |
| Appearance | Light yellow crystal[9] |
| Water Solubility | Insoluble[9] |
Note: This data is for a structurally related compound and should be used as a general reference. The ethoxy group in this compound will alter these properties.
Experimental Protocols
General Protocol for Recrystallization of Crude this compound
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent dropwise while heating and stirring until the solid just dissolves.[3] Avoid adding an excess of solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to promote further crystallization.[3][4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3][4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 [smolecule.com]
- 8. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromo-4-fluoroaniline CAS#: 656-64-4 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Suzuki Coupling with Halogenated Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving halogenated anilines.
Troubleshooting Guides
1. Why is my Suzuki coupling reaction with a halogenated aniline failing or resulting in low yields?
Low yields or reaction failure with halogenated anilines can be attributed to several factors, primarily related to the reactivity of the starting materials and the stability of the catalytic system.[1]
-
Reactivity of the Halogen: The reactivity of the carbon-halogen (C-X) bond is a critical factor. The general trend for oxidative addition to the palladium catalyst is I > Br > Cl.[1][2][3] Chloroanilines are notably less reactive and often necessitate more specialized and active catalyst systems to achieve good yields.[1][2]
-
Electronic Properties of the Aniline: The electron-donating nature of the amino group in anilines can increase the electron density at the halogen-bearing carbon, making oxidative addition more challenging.[4]
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of palladium black or inactive palladium complexes. This is often indicated by a color change in the reaction mixture to black.[4]
-
Inefficient Oxidative Addition: This is often the rate-limiting step, especially with less reactive aryl chlorides.[1][5] The choice of an appropriate ligand is crucial to facilitate this step.
-
Side Reactions: The prevalence of side reactions such as protodeboronation, homocoupling, or dehalogenation can consume starting materials and reduce the yield of the desired product.[1][5]
Troubleshooting Steps:
-
Evaluate the Halogen: For chloroanilines, consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand.[1][2]
-
Optimize the Catalyst and Ligand: Screen a variety of palladium precatalysts and phosphine ligands. Bulky, electron-rich ligands are known to promote the oxidative addition step.[1][5]
-
Assess the Base and Solvent: The choice of base is critical for the transmetalation step.[6] The solubility of the reactants and the base in the chosen solvent system is also important for reaction efficiency.[1]
-
Check for Side Reactions: Analyze the crude reaction mixture using techniques like LC-MS or NMR to identify any major byproducts.
2. What are the most common side reactions in Suzuki coupling with halogenated anilines, and how can they be minimized?
The three most prevalent side reactions are protodeboronation, homocoupling, and dehalogenation.[5]
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, which is replaced by a C-H bond. This side reaction is often promoted by the presence of water, high temperatures, and the strength of the base.[5]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is often favored when the reaction mixture is exposed to oxygen.[3][5]
-
Mitigation:
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Thoroughly degas all solvents and reagents before use.[5]
-
-
-
Dehalogenation: This is the reduction of the aryl halide to the corresponding arene (the halogen is replaced by a hydrogen atom). This can be promoted by certain bases or impurities in the reaction mixture.[5]
-
Mitigation:
-
Screen different bases to find one that minimizes this side reaction.
-
Ensure the purity of all starting materials and reagents.
-
-
Frequently Asked Questions (FAQs)
Q1: Which halogen (Cl, Br, or I) on the aniline is best for Suzuki coupling?
The reactivity order is I > Br > Cl.[1][2][3] Iodoanilines are the most reactive and typically give the highest yields under milder conditions. Bromoanilines are also very effective coupling partners. Chloroanilines are the least reactive and often require more specialized catalysts and harsher reaction conditions.[1][2]
Q2: What type of palladium catalyst is most effective for coupling with chloroanilines?
For the less reactive chloroanilines, highly active palladium catalysts are required. These often consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[8][9] Pre-formed catalysts like Buchwald's G3 or G4 palladacycles can also be very effective.
Q3: How do I choose the right base for my reaction?
The choice of base is crucial and often depends on the specific substrates and solvent system. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] Generally, stronger bases can lead to faster reactions but may also promote side reactions like protodeboronation. It is often necessary to screen a few different bases to find the optimal one for a particular reaction.[6][10]
Q4: What is the role of water in the reaction mixture?
In many Suzuki coupling reactions, a small amount of water is necessary to facilitate the transmetalation step by activating the boronic acid.[11] However, excess water can lead to protodeboronation.[5] The optimal amount of water often needs to be determined empirically.
Q5: How can I remove residual palladium from my final product?
Residual palladium can be removed by various methods, including:
-
Silica gel chromatography: This is the most common method for purification in a laboratory setting.
-
Treatment with activated carbon: This can be effective but may also lead to loss of the desired product.
-
Using scavenger resins: Thiol-based scavenger resins can selectively bind to and remove palladium.
Data Presentation
Table 1: Comparison of Halogen Reactivity in Suzuki Coupling
| Halogenated Aniline | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 95 | [12] |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME/H₂O | 80 | 88 | [13] |
| 4-Chloroaniline | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 75 | [8] |
Table 2: Effect of Different Bases on the Suzuki Coupling of 4-Bromoaniline
| Base | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| K₂CO₃ | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | 90 | 81 | [6] |
| Cs₂CO₃ | CataCXium A Pd G3 | 2-MeTHF | 70 | 95 | [14] |
| K₃PO₄ | Pd(OAc)₂ / PPh₃ | DMF/H₂O | 100 | 85 | [10] |
Table 3: Influence of Phosphine Ligands on the Suzuki Coupling of 3-Chloroaniline
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | <10 | [15] |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane | 80 | 85 | [16] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 110 | 92 | [8] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 90 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromoaniline
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
4-Bromoaniline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Chloroaniline using a Buchwald Precatalyst
Materials:
-
3-Chloroaniline (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)
-
SPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add 3-chloroaniline, 4-methoxyphenylboronic acid, SPhos Pd G3, and potassium phosphate to a dry Schlenk tube.
-
Add degassed toluene to the tube.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction for completion (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Preparation of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This procedure should only be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
Palladium(II) chloride (PdCl₂, 1.0 g)
-
Triphenylphosphine (PPh₃, 6.0 g)
-
Dimethyl sulfoxide (DMSO), anhydrous (50 mL)
-
Hydrazine hydrate (N₂H₄·H₂O, ~1.0 mL)
-
Ethanol (for washing)
-
Diethyl ether (for washing)
Procedure:
-
To a 100 mL Schlenk flask, add PdCl₂ and PPh₃.
-
Add anhydrous DMSO and stir the mixture under an inert atmosphere.
-
Heat the mixture to 140-150 °C until all solids dissolve, resulting in a clear, yellowish solution.
-
Cool the solution to approximately 80 °C.
-
Slowly add hydrazine hydrate dropwise. A vigorous reaction with gas evolution will occur, and a yellow precipitate of Pd(PPh₃)₄ will form.
-
After the addition is complete, continue stirring at 80 °C for 10 minutes.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Filter the yellow solid under an inert atmosphere, wash with ethanol, and then with diethyl ether.
-
Dry the product under vacuum. Store the air-sensitive product under an inert atmosphere.[17][18]
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 9. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 15. pcliv.ac.uk [pcliv.ac.uk]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
Common side products in the synthesis of 3-Bromo-4-ethoxy-5-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-ethoxy-5-fluoroaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bromination reaction is yielding a significant amount of di-brominated side product. How can I improve the selectivity for the mono-brominated product?
A1: The formation of di-brominated impurities is a common challenge in the synthesis of halogenated anilines due to the strong activating effects of the amino and ethoxy groups.[1] To enhance the selectivity for the desired mono-brominated product, consider the following strategies:
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess of the starting aniline or a slight deficiency of the brominating agent (e.g., 0.95 to 1.0 equivalents) can minimize over-bromination.[1]
-
Slow Addition of Brominating Agent: Add the brominating agent portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture, favoring mono-substitution.[1]
-
Low Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to -10 °C) to decrease the reaction rate and improve selectivity.
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), are often preferred over harsher reagents like elemental bromine to reduce the formation of di-bromo and other side products.[1][2]
Q2: I am observing incomplete conversion of my starting material, 4-ethoxy-3-fluoroaniline. What adjustments can I make?
A2: Incomplete conversion can be addressed by:
-
Reaction Time: Extend the reaction time and monitor the progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: Gradually increase the reaction temperature. However, be mindful that higher temperatures may also increase the formation of side products.
-
Solvent: Ensure that the chosen solvent is appropriate for the reaction and that the starting materials are fully dissolved. Aprotic solvents like methylene chloride or chloroform are often used.[3]
Q3: Besides the di-brominated product, what other side products should I be aware of?
A3: Other potential side products in the synthesis of this compound may include:
-
Regioisomers: Although the directing effects of the substituents guide the bromination to the desired position, small amounts of other regioisomers may form.
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
Q4: What is the best method for purifying the crude this compound?
A4: Purification of the final product can typically be achieved through:
-
Column Chromatography: This is a highly effective method for separating the desired product from the starting material and side products. A silica gel column with a gradient elution system of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is commonly used.[1]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be an efficient purification method for obtaining a high-purity crystalline product.
Summary of Potential Side Products
| Side Product | Structure | Reason for Formation | Proposed Mitigation Strategy |
| 2,5-Dibromo-4-ethoxy-3-fluoroaniline | Over-bromination due to the highly activated aromatic ring.[1][4] | Use stoichiometric control of the brominating agent, slow addition, and low reaction temperatures.[1] | |
| Unreacted 4-ethoxy-3-fluoroaniline | Incomplete reaction. | Extend reaction time, slightly increase temperature, or ensure adequate mixing. | |
| Regioisomeric Bromo-ethoxy-fluoroaniline | Incomplete regioselectivity of the bromination reaction. | Optimize reaction conditions (temperature, solvent, brominating agent) to favor the desired isomer. | |
| Oxidation Products | Oxidation of the aniline functional group. | Conduct the reaction under an inert atmosphere (N₂ or Ar). |
Experimental Protocol: Synthesis via Bromination
This protocol is a general guideline for the bromination of 4-ethoxy-3-fluoroaniline. Optimization may be required.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-ethoxy-3-fluoroaniline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 eq.) in the same solvent to the reaction mixture over a period of 30-60 minutes, ensuring the temperature is maintained below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 4. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
Optimizing temperature and pressure for aniline synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aniline synthesis. The following information is designed to address specific issues related to temperature and pressure optimization in common aniline synthesis methods, including the reduction of nitrobenzene and the amination of phenol.
Troubleshooting Guides
Issue 1: Low Aniline Yield in Nitrobenzene Reduction
Q: My aniline yield from the reduction of nitrobenzene is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low yields in nitrobenzene reduction can stem from several factors related to reaction conditions and reagent quality. Here’s a step-by-step troubleshooting guide:
-
Incomplete Reaction: The reaction may not be running to completion.
-
Temperature: Ensure the reaction temperature is within the optimal range. For the Sn/HCl method, maintaining a temperature between 55°C and 60°C for the initial reaction is crucial.[1] For catalytic hydrogenation (e.g., with a Pd/C catalyst), temperatures can range from 60°C to 180°C.[2][3]
-
Reaction Time: Allow for sufficient reaction time. For the Sn/HCl method, after the initial exothermic reaction, heating under reflux for at least 15-30 minutes helps ensure completion.[1][4]
-
-
Catalyst Inactivity (for Catalytic Hydrogenation): The catalyst may be poisoned or deactivated.
-
Loss of Product During Workup: Aniline can be lost during the extraction and purification steps.
-
Incomplete Neutralization: After the reaction, the acidic solution contains the anilinium salt. It is critical to add a base (e.g., NaOH solution) until the mixture is distinctly alkaline to liberate the free aniline.[1][5]
-
Inefficient Extraction: Aniline is only sparingly soluble in water. Use an appropriate organic solvent like diethyl ether for extraction and perform multiple extractions to maximize recovery.[6]
-
Issue 2: Formation of Side Products in Nitrobenzene Reduction
Q: I am observing significant amounts of colored impurities and side products, such as azoxybenzene and azobenzene, in my reaction. How can I minimize their formation?
A: The formation of colored side products like azoxybenzene and azobenzene is a common issue, often indicating incomplete reduction. These arise from the condensation of reaction intermediates.
-
Optimize Reducing Agent Stoichiometry: Ensure a sufficient amount of the reducing agent (e.g., tin or iron powder) is used to drive the reaction to completion.[5]
-
Control Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Maintain the recommended temperature range for your specific method. For catalytic hydrogenation, increasing temperature can decrease aniline selectivity.[3][7]
-
Ensure Proper Mixing: Vigorous stirring is important to ensure efficient contact between the reactants, especially in heterogeneous reactions involving a solid reducing agent or catalyst.
-
Sufficient Acid Concentration (for Sn/HCl or Fe/HCl): The presence of a strong acid like HCl is necessary to generate the active reducing species and to protonate the intermediate species, preventing them from condensing.[4]
Issue 3: Low Conversion and Catalyst Deactivation in Phenol Amination
Q: In my vapor-phase amination of phenol to aniline, I'm experiencing low conversion rates and rapid catalyst deactivation. What are the key parameters to investigate?
A: The amination of phenol is a challenging reaction that requires careful optimization of temperature, pressure, and catalyst stability.
-
High Temperature and Pressure Requirements: This reaction typically demands high temperatures (around 425°C) and pressures (around 200 bar) to proceed efficiently.[8] Operating at lower than optimal conditions will result in low conversion.
-
Catalyst Deactivation: The catalysts used for this process, often based on alumina or silica-alumina, are prone to deactivation.[8][9]
-
Coking: Carbon deposition on the catalyst surface is a common cause of deactivation at high temperatures.
-
Poisoning: Impurities in the phenol or ammonia feed can poison the catalyst.
-
-
Ammonia to Phenol Ratio: A large excess of ammonia (e.g., a molar ratio of 20:1) is often required to suppress the formation of byproducts and improve aniline selectivity.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the typical optimal temperature and pressure ranges for aniline synthesis via nitrobenzene reduction?
A1: The optimal conditions depend on the specific reducing agent and catalyst used.
| Method | Temperature Range | Pressure | Notes |
| Sn / conc. HCl | 55 - 60°C (initial), then reflux | Atmospheric | The initial reaction is exothermic and may require cooling.[1] |
| Fe / conc. HCl | 80 - 90°C | Atmospheric | Reaction is controlled by the rate of nitrobenzene addition.[5] |
| Catalytic Hydrogenation (Pd/C) | 60 - 180°C | Elevated (e.g., 14-30 barg) | Higher temperatures can lead to decreased aniline selectivity.[2][3][7] |
Q2: What is the role of adding a strong base like NaOH after the reduction of nitrobenzene with a metal and acid?
A2: In an acidic medium, the newly formed aniline, which is a weak base, will be protonated to form the anilinium ion (C₆H₅NH₃⁺).[4] This salt is soluble in the aqueous acidic solution. To recover the aniline product, a strong base like sodium hydroxide is added to neutralize the excess acid and to deprotonate the anilinium ion, liberating the free aniline as an oily layer which can then be separated, typically by steam distillation or solvent extraction.[1][5]
Q3: For the amination of phenol, how does high pressure favor the formation of aniline?
A3: According to Le Chatelier's principle, for reactions involving gaseous components, increasing the pressure will favor the side of the reaction with fewer moles of gas. In the vapor-phase amination of phenol (C₆H₅OH + NH₃ ⇌ C₆H₅NH₂ + H₂O), the number of moles of gas on both sides of the equation is equal. However, high pressure is employed to increase the concentration of the gaseous reactants (ammonia and phenol) at the catalyst surface, thereby increasing the reaction rate. It also helps to maintain the reactants in the desired phase for the reaction. The process often operates under high pressures of around 200 bar.[8]
Experimental Protocols
Protocol 1: Synthesis of Aniline from Nitrobenzene using Tin and Hydrochloric Acid
This protocol is a lab-scale procedure for the reduction of nitrobenzene.
Materials:
-
Nitrobenzene
-
Granulated Tin
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution (e.g., 10 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Ice-water bath
Procedure:
-
In the 500-mL round-bottom flask, combine 25 g of granulated tin and 12 g of nitrobenzene.[1]
-
Place the flask in an ice-water bath. While swirling the flask, slowly add 55 mL of concentrated hydrochloric acid.[1]
-
Control the initial exothermic reaction by intermittent cooling to maintain the temperature between 55°C and 60°C for about 15 minutes.[1]
-
Once the initial vigorous reaction subsides, attach a reflux condenser and heat the mixture using a heating mantle. Continue heating for approximately 15-30 minutes, or until the odor of nitrobenzene is no longer present.[1][5]
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully add a concentrated solution of sodium hydroxide (e.g., 40 g in 100 mL of water) until the solution is strongly alkaline. This will precipitate tin hydroxides and liberate the free aniline.[1][5]
-
The aniline can then be isolated by steam distillation or by solvent extraction with diethyl ether.[5][6]
-
If using solvent extraction, transfer the mixture to a separatory funnel and extract with several portions of diethyl ether.[6]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
The diethyl ether can be removed by distillation to yield crude aniline, which can be further purified by distillation.
Visualizations
References
- 1. assets.website-files.com [assets.website-files.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. prepchem.com [prepchem.com]
- 6. scribd.com [scribd.com]
- 7. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP0556356A4 - Catalyst and process for making aniline from phenol - Google Patents [patents.google.com]
Technical Support Center: Purification of Aniline Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the removal of impurities from aniline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why has my aniline derivative turned dark brown/reddish?
A1: Freshly purified aniline and its derivatives are typically colorless or pale yellow liquids or solids.[1] Discoloration to yellow, red, or brown is a common issue caused by aerial oxidation.[1][2] The amino group is susceptible to oxidation by air and light, leading to the formation of strongly colored impurities and polymeric by-products.[1][2][3]
Q2: What are the most common types of impurities in aniline derivatives?
A2: Impurities in aniline derivatives can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, residual solvents (e.g., toluene, methanol), and by-products from the synthesis.[4]
-
Degradation Impurities: The most common are oxidation products like p-benzoquinone and various colored polymers that form upon exposure to air and light.[1][4] Other degradation products can include azoxybenzene, nitrosobenzene, and nitrobenzene.[5][6]
-
Elemental Impurities: Trace amounts of heavy metals from catalysts used during synthesis can be present.[4]
Q3: How should I store my purified aniline derivative to prevent degradation?
A3: To minimize oxidation and degradation, purified aniline derivatives should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light by using amber vials or by wrapping the container in foil, and kept in a cool, dark place.[7][8]
Q4: Can I use a discolored aniline derivative directly in my reaction?
A4: While a slightly discolored aniline might still be of relatively high purity, using it without purification is generally not recommended.[3] The colored impurities, even in small amounts, can interfere with subsequent reactions, poison catalysts, and lead to the formation of unwanted side-products.[2] Purification is crucial for ensuring the reproducibility and success of your synthesis.
Troubleshooting Guides
Problem 1: My purified aniline derivative is still colored (yellow, brown, or black).
This is a persistent issue often caused by residual, highly colored oxidation products.
-
For Liquid Anilines:
-
Solution: Perform a vacuum distillation, which is highly effective at separating the volatile aniline from non-volatile polymeric impurities.[9] Adding a small amount of zinc dust to the distillation flask can help prevent oxidation during heating.[2][10] Steam distillation is another effective method for removing non-volatile impurities and can be performed at lower temperatures.[11]
-
-
For Solid Anilines:
-
Solution 1: Recrystallization with Activated Charcoal. Dissolve the solid in a suitable hot solvent. If the solution is colored, add a small amount of activated charcoal to adsorb the colored impurities.[12][13] Perform a hot filtration to remove the charcoal, then allow the solution to cool slowly to form pure crystals.[12]
-
Solution 2: Recrystallization with a Reducing Agent. In some cases, adding a small quantity of a reducing agent like sodium dithionite during recrystallization can help eliminate colored oxidation products.[2]
-
Problem 2: Column chromatography of my aniline derivative results in low yield and significant tailing.
This is a common problem for basic compounds like anilines on standard silica gel.
-
Cause: The basic amino group interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption (streaking) and loss of product.[2][14]
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, like triethylamine (typically 0.1-1%) or ammonia, to the eluent.[8][14] This will compete with the aniline derivative for binding to the acidic sites on the silica, reducing tailing and improving recovery.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a deactivated (end-capped) silica gel.[8][15]
-
Pre-treat the Silica Gel: Before packing the column, the silica gel can be washed or slurried with a solvent containing triethylamine to neutralize the active sites.[8]
-
Problem 3: My HPLC analysis shows poor peak shape (tailing or fronting) for my aniline derivative.
Peak distortion in HPLC can compromise the accuracy of purity analysis.
-
For Peak Tailing:
-
Cause: Similar to column chromatography, interactions between the basic aniline and residual acidic silanols on the HPLC column packing are a primary cause.[7][14]
-
Solutions:
-
Adjust Mobile Phase pH: For reverse-phase HPLC, adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate the aniline.[7][14] This reduces its interaction with silanols. Alternatively, using a buffered mobile phase at a higher pH (e.g., pH 8-10 with ammonium bicarbonate, if the column is stable at high pH) can neutralize the aniline, also improving peak shape.[15]
-
Use an End-Capped Column: Select a high-quality, end-capped C18 or C8 column where the number of free silanol groups is minimized.[7]
-
-
-
For Peak Fronting:
-
Cause: This is less common but can be caused by column overload or injecting the sample in a solvent that is much stronger than the mobile phase.[14]
-
Solutions:
-
Data Presentation
Table 1: Comparison of Common Purification Techniques for Aniline Derivatives
| Technique | Best For Removing | Advantages | Disadvantages | Typical Yield Loss |
| Vacuum Distillation | High-boiling or non-volatile impurities (polymers, salts).[2][9] | Excellent for purifying liquids; can handle large quantities. | Requires vacuum setup; thermal stress can degrade sensitive compounds. | Low to Moderate |
| Steam Distillation | Non-volatile and water-insoluble impurities.[11][16] | Operates at lower temperatures (<100 °C), good for heat-sensitive compounds. | Product must be separated from a large volume of water; not suitable for water-soluble derivatives. | Moderate |
| Recrystallization | Impurities with different solubility profiles than the main product.[12][17] | Highly effective for purifying solids; can yield very high purity material. | Requires finding a suitable solvent system; can have significant yield loss in the mother liquor.[12] | Moderate to High |
| Column Chromatography | Impurities with different polarity (e.g., starting materials, by-products).[18][19] | Highly versatile; can separate complex mixtures and isomers. | Can be slow and solvent-intensive; potential for product loss on the column for basic anilines.[2] | Variable (can be high) |
| Acid-Base Extraction | Neutral or acidic organic impurities.[2][3] | Simple and effective for initial cleanup before a final purification step. | Does not remove other basic impurities; generates aqueous waste. | Low |
Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation of a Liquid Aniline Derivative
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed. It is advisable to grease the joints to maintain a good vacuum.[9]
-
Drying: Dry the crude aniline derivative over a suitable drying agent, such as potassium hydroxide (KOH) pellets or calcium hydride (CaH₂), for several hours or overnight.[10][20]
-
Charging the Flask: Decant or filter the dried liquid into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling. Adding a small amount of zinc dust can help prevent oxidation.[2]
-
Applying Vacuum: Slowly and carefully apply vacuum from a vacuum pump. Initial bubbling may occur as dissolved gases and residual water are removed.[9]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure, corresponding to the boiling point of the pure aniline derivative. Discard any initial forerun and the residue left in the distillation flask.
-
Storage: Transfer the purified, colorless product to a clean, dry, amber-colored storage bottle and store it under an inert atmosphere.[8]
Protocol 2: General Procedure for Recrystallization of a Solid Aniline Derivative
-
Solvent Selection: Choose a solvent in which the aniline derivative is highly soluble when hot but poorly soluble when cold.[12] Test small amounts in various solvents (e.g., water, ethanol, hexane/ethyl acetate mixtures) to find the ideal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.[12]
-
Decolorization (if needed): If the hot solution is colored, remove it from the heat and add a small spatula-tip of activated charcoal.[13] Swirl and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal or any insoluble impurities.[12]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[12]
-
Isolation and Drying: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry on the filter paper by drawing air through them, and then dry them completely in a desiccator.[12]
Protocol 3: General Procedure for Column Chromatography of an Aniline Derivative
-
Solvent System Selection: Determine an appropriate mobile phase (eluent) using thin-layer chromatography (TLC). A good solvent system will show the desired product with an Rf value of approximately 0.2-0.4 and good separation from impurities.[18] For anilines, a common eluent is a mixture of hexane and ethyl acetate, often with 0.5-1% triethylamine added to prevent tailing.[21]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly, draining excess solvent until the level is just above the silica bed. Add a thin layer of sand on top.[18]
-
Sample Loading: Dissolve the crude aniline derivative in a minimal volume of the eluent. Carefully add the sample solution to the top of the column and allow it to adsorb onto the silica.[18]
-
Elution: Carefully add the eluent to the top of the column and begin elution. Maintain a constant flow and never let the column run dry.[18] You can either use a single solvent mixture (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to separate the components.[8]
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[8]
Mandatory Visualizations
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. veeprho.com [veeprho.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. texiumchem.com [texiumchem.com]
- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. prepchem.com [prepchem.com]
- 17. Video: Recrystallization - Procedure [jove.com]
- 18. benchchem.com [benchchem.com]
- 19. studylib.net [studylib.net]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
Preventing oxidation of 3-Bromo-4-ethoxy-5-fluoroaniline during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of 3-Bromo-4-ethoxy-5-fluoroaniline to prevent its oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: Like other aniline derivatives, this compound is susceptible to oxidation due to its electron-rich nature. The amino group (-NH₂) on the aromatic ring increases electron density, making the molecule more likely to react with atmospheric oxygen.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of certain metal ions.[2]
Q2: What are the visible signs of oxidation in my this compound sample?
A2: The most common indicator of oxidation is a change in the material's color.[1] A pure, unoxidized sample of an aniline derivative is typically a white or off-white solid. Upon oxidation, you may observe the color changing to yellow, brown, or even darker shades.[1] This discoloration signifies the formation of impurities.
Q3: My sample of this compound has discolored. Can I still use it in my experiments?
A3: The use of a discolored, and therefore oxidized, sample is not recommended for applications requiring high purity. The presence of oxidative impurities can lead to lower yields, unexpected side products, and may compromise the reproducibility and integrity of your experimental results.[1] For sensitive applications, it is best to use a fresh, unoxidized batch of the compound.
Q4: Are there any general strategies to enhance the long-term stability of this compound?
A4: Yes. For halogenated anilines that exhibit instability in their free base form during long-term storage, converting them to their hydrochloride salt can significantly enhance stability.[3] Additionally, adhering to strict storage and handling protocols for air-sensitive compounds is crucial.
Q5: Is it advisable to use antioxidants to prevent the oxidation of pure this compound?
A5: While antioxidants like substituted phenols and phenylenediamine derivatives are used to inhibit oxidation in some contexts, it is not a standard laboratory practice for storing pure aniline compounds.[2][4] The addition of any substance would introduce an impurity, and its compatibility and potential interference with subsequent reactions would need to be thoroughly evaluated.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the oxidation of this compound.
| Problem | Possible Cause(s) | Corrective Action(s) |
| Discoloration of the compound (yellowing or browning). | 1. Exposure to atmospheric oxygen. 2. Exposure to light. 3. Storage at elevated temperatures. 4. Improperly sealed container. | 1. For future use, always store the compound under an inert atmosphere (Nitrogen or Argon). 2. Store in an amber or opaque vial to protect from light. 3. Store at the recommended temperature (see table below). 4. Ensure the container is sealed tightly after each use. For frequent use, consider aliquoting into smaller, single-use vials. |
| Inconsistent experimental results or low yields. | 1. Use of a partially oxidized sample. 2. Degradation of the compound during the experimental setup. | 1. Verify the purity of your starting material using an appropriate analytical method (e.g., HPLC, GC). If impurities are detected, consider purifying the material or using a fresh batch. 2. Handle the compound in an inert atmosphere (glovebox or Schlenk line) when preparing solutions or setting up reactions. |
| Precipitate formation in a solution of the compound. | 1. Formation of insoluble oxidation products. 2. Change in pH leading to precipitation. | 1. Analyze the precipitate and supernatant to identify the degradation products. 2. Review solution preparation and storage procedures to minimize exposure to air and light. |
Data Presentation
Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, a primary driver of oxidation.[5] |
| Container | Tightly sealed, amber glass vial | Prevents exposure to air and moisture, and protects from light.[5] |
| Temperature | Cool, dry place (Room temperature or refrigerated) | Reduces the rate of chemical degradation. Some suppliers recommend storage at room temperature.[5] |
| Form | As hydrochloride salt (for long-term storage) | Increases stability for certain halogenated anilines.[3] |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol describes the safe handling of the air-sensitive compound using an inert atmosphere glovebox.
Objective: To accurately weigh and transfer this compound without exposure to the atmosphere.
Methodology:
-
Preparation: Place the sealed container of this compound, a clean spatula, a tared reaction vessel, and a laboratory balance inside an inert atmosphere glovebox.
-
Atmosphere Purge: Allow the items to sit in the glovebox antechamber for a sufficient time to ensure a completely inert environment before transferring them into the main chamber.
-
Weighing: Inside the glovebox, carefully open the main container. Using the clean spatula, transfer the desired amount of the solid to the tared reaction vessel on the balance.
-
Sealing and Transfer: Securely seal the reaction vessel containing the weighed compound. Tightly re-seal the main this compound container. The reaction vessel can now be safely removed from the glovebox for your experiment.[5]
Protocol 2: Preparation of the Hydrochloride Salt for Enhanced Stability
This protocol provides a general method for converting an aniline to its more stable hydrochloride salt for long-term storage.
Objective: To convert the free base of this compound to its hydrochloride salt.
Methodology:
-
Dissolution: Dissolve the this compound in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) in a flask under an inert atmosphere.
-
Acidification: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue the addition of HCl until no further precipitation is observed.
-
Isolation: Collect the precipitated salt by filtration under an inert atmosphere.
-
Washing: Wash the collected salt with a small amount of the anhydrous solvent to remove any unreacted starting material.
-
Drying: Dry the hydrochloride salt under a high vacuum to remove all residual solvent.
-
Storage: Store the resulting stable hydrochloride salt according to the recommended conditions in the table above.
Visualizations
Caption: Factors influencing the oxidation of this compound and preventative storage measures.
References
- 1. New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gasoline - Wikipedia [en.wikipedia.org]
- 5. 875664-44-1|3-Bromo-5-fluoro-4-methoxyaniline|BLD Pharm [bldpharm.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Poor Anilines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cross-coupling of electron-poor anilines.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with electron-poor anilines (e.g., those with -NO₂, -CN, -CF₃ groups) so challenging?
A1: The primary challenge is the reduced nucleophilicity of the aniline. Electron-withdrawing groups (EWGs) pull electron density away from the nitrogen atom through resonance and inductive effects.[1] This makes the nitrogen's lone pair of electrons less available to participate in the catalytic cycle, leading to sluggish or incomplete reactions.[1]
Q2: My Buchwald-Hartwig amination with a nitroaniline or fluoroaniline is failing. What are the first things I should change?
A2: For challenging, electron-deficient anilines, standard palladium-phosphine catalysts are often ineffective.[1] The most critical components to optimize are the ligand and the base.
-
Ligand Choice : Switch to modern, bulky, and electron-rich biaryl phosphine ligands. Ligands such as XPhos, RuPhos, and BrettPhos are specifically designed to accelerate the key steps of the catalytic cycle, particularly the rate-limiting reductive elimination, which helps to outcompete catalyst deactivation.[1][2] N-Heterocyclic Carbene (NHC) ligands can also offer superior stability and activity for these difficult couplings.[1]
-
Base Selection : A strong, non-nucleophilic base is crucial for deprotonating the weakly acidic N-H bond of the electron-deficient aniline.[1] Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often the bases of choice.[1] Weaker bases like carbonates (e.g., Cs₂CO₃, K₃PO₄) may be insufficient.[3][4]
Q3: What is a "precatalyst" and why is it recommended for these reactions?
A3: A precatalyst is a stable, well-defined palladium complex that is activated under the reaction conditions to generate the active Pd(0) species.[1][2] Using a precatalyst, such as a G3 or G4 Buchwald precatalyst, leads to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃).[1][2] This is because precatalysts ensure the consistent and efficient generation of the active catalyst, which is critical for challenging substrates.[1]
Q4: How does catalyst deactivation occur and how can I prevent it?
A4: Catalyst deactivation is a common failure mode. It can occur through several pathways:
-
Oxidation : The active Pd(0) catalyst is sensitive to oxygen.[5] Rigorous exclusion of air using a glovebox or proper Schlenk techniques is mandatory.[1][2] Solvents must be thoroughly degassed.[2][5]
-
Inhibition by Substrate : The electron-withdrawing groups or other functional groups (like the nitrogen on a pyridine ring) on the aniline or coupling partner can coordinate strongly to the palladium center, leading to inactive, off-cycle complexes.[2][5] Using bulky ligands can sterically hinder this unwanted coordination.[2]
-
Thermal Decomposition : High reaction temperatures can cause the catalyst to decompose into palladium black.[2] If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[2]
Q5: I am observing a significant amount of hydrodehalogenation (the halogen on my aryl halide is replaced by hydrogen). How can I minimize this side reaction?
A5: Hydrodehalogenation is a common side reaction, often promoted by the formation of palladium-hydride species.[3] To minimize it:
-
Base Choice : The choice of base can be critical. In some systems, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred over strong alkoxides like NaOtBu to reduce this side reaction.[3]
-
Ligand Selection : Employing bulky, electron-rich phosphine ligands generally favors the desired cross-coupling pathway over hydrodehalogenation.[3]
-
Protect the Amine : The free amino group can sometimes promote dehalogenation. Protecting the aniline with a group like Boc (tert-butyloxycarbonyl) can suppress this side reaction.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of electron-poor anilines. For a logical workflow, refer to the diagnostic flowchart in the "Visualizations" section.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Reduced Aniline Nucleophilicity : The primary issue with electron-poor anilines.[1] | 1a. Switch to a more active ligand : Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or an N-Heterocyclic Carbene (NHC) ligand.[1] 1b. Use a stronger base : Employ NaOtBu or KOtBu to facilitate deprotonation of the weakly acidic aniline.[1] |
| 2. Inactive Catalyst : The active Pd(0) species is not being generated efficiently or is being deactivated. | 2a. Use a precatalyst : Switch to a well-defined Buchwald G3 or G4 precatalyst for reliable generation of the active catalyst.[1][2] 2b. Ensure inert atmosphere : Use a glovebox or rigorous Schlenk technique and degassed solvents to exclude oxygen, which poisons the catalyst.[1][2] | |
| 3. Poor Reagent Quality : Water or impurities in reagents or solvents. | 3a. Use anhydrous reagents and solvents : Ensure the base is finely ground and anhydrous. Water can lead to protodeboronation in Suzuki couplings.[5] 3b. Purify starting materials : Ensure the aniline and aryl halide are pure. | |
| Reaction Stalls Prematurely | 1. Catalyst Decomposition : The catalyst is initially active but degrades over time. | 1a. Lower reaction temperature : High temperatures can accelerate decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time.[2] 1b. Screen ligands : Some ligands are more thermally robust. Test a panel to find one resistant to deactivation.[1] |
| 2. Product Inhibition : The product formed may be coordinating to the palladium center and inhibiting the catalyst. | 2a. Increase catalyst loading : Incrementally increase the precatalyst and ligand loading from 1-2 mol% up to 5 mol%.[2] | |
| Significant Side Product Formation | 1. Hydrodehalogenation : Aryl halide is reduced instead of coupled. | 1a. Optimize base and solvent : Weaker bases (K₃PO₄) or aprotic solvents (toluene, dioxane) can sometimes minimize this.[3] 1b. Protect the aniline N-H : If possible, protecting the amine can suppress this pathway.[3] |
| 2. Homocoupling : Boronic acid couples with itself (in Suzuki reactions). | 2a. Strictly exclude oxygen : Oxygen can oxidize Pd(0) to Pd(II), which promotes homocoupling.[5] 2b. Use a 1:1 ligand-to-palladium ratio : For some systems, excess ligand can prevent side reactions. |
Data Presentation: Recommended Catalyst Systems
The selection of an optimal catalyst system is highly dependent on the specific substrates. The following table provides starting points for catalyst screening based on literature precedents for electron-poor anilines.
| Aniline Type | Aryl Halide | Recommended Ligand(s) | Palladium Source | Recommended Base(s) | Solvent(s) |
| Nitroanilines (-NO₂) | Ar-Br, Ar-Cl | BrettPhos, RuPhos, XPhos | G3/G4 Precatalysts, Pd₂(dba)₃ | NaOtBu, KOtBu | Toluene, Dioxane |
| Cyanoanilines (-CN) | Ar-Br, Ar-Cl | XPhos, SPhos | G3/G4 Precatalysts, Pd(OAc)₂ | K₃PO₄, NaOtBu | Toluene, 2-MeTHF |
| Fluoroanilines (-F, -CF₃) | Ar-Br, Ar-Cl | AdBippyPhos, CyBippyPhos, AlisonPhos | [Pd(allyl)Cl]₂, G3/G4 Precatalysts | NaOtBu, KOPh | Toluene, Dioxane |
| Hindered (e.g., 2,6-disubstituted) | Ar-Br, Ar-Cl | AlisonPhos, AliPhos, RuPhos | Pd₂(dba)₃, G3 Precatalysts | NaOtBu, K₃PO₄ | Toluene, t-Amyl alcohol |
This table is a representative compilation based on typical outcomes reported in the literature; actual results may vary and optimization is often required.[1][6][7]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Electron-Poor Aniline
This protocol is adapted for coupling an aryl halide with an electron-deficient aniline using a modern palladium precatalyst.[1] All operations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox).
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Electron-poor aniline (1.2 mmol, 1.2 equiv)
-
Buchwald Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Oven-dried reaction vial with a stir bar
Procedure:
-
Reaction Setup : In a glovebox, add the aryl halide, electron-poor aniline, Buchwald precatalyst, and sodium tert-butoxide to the reaction vial.
-
Solvent Addition : Add the anhydrous, degassed solvent to the vial.
-
Sealing and Heating : Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox.
-
Reaction : Place the vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.[1]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.[1]
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]
Mandatory Visualization
Caption: A logical workflow to diagnose and solve common issues.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
Overcoming low reactivity in C-N bond formation with 3-Bromo-4-ethoxy-5-fluoroaniline
Welcome to the technical support center for C-N bond formation reactions involving 3-Bromo-4-ethoxy-5-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low reactivity or no product formation when using this compound in a standard Buchwald-Hartwig amination?
A1: The low reactivity of this compound can be attributed to a combination of electronic and steric effects. The presence of two electron-withdrawing groups (fluorine and bromine) deactivates the aromatic ring, making the C-Br bond less susceptible to oxidative addition by the palladium catalyst. Additionally, the substitution pattern may present steric hindrance, further impeding the reaction. To overcome this, optimization of the catalytic system is crucial. This includes screening of bulky, electron-rich phosphine ligands, stronger bases, and adjusting the reaction temperature.
Q2: What are the key differences in using a Buchwald-Hartwig versus an Ullmann coupling for this substrate?
A2: Both Buchwald-Hartwig (palladium-catalyzed) and Ullmann (copper-catalyzed) couplings are viable options for C-N bond formation with this compound, but they have distinct characteristics. Buchwald-Hartwig reactions often proceed under milder conditions and with a broader substrate scope, particularly with the use of specialized ligands.[1][2] Ullmann couplings traditionally require higher temperatures, but recent advancements with specific ligands have enabled milder reaction conditions.[3][4] For a deactivated substrate like this compound, a modern Buchwald-Hartwig protocol with a well-chosen ligand is often a good starting point. However, an optimized Ullmann coupling can be a cost-effective alternative.[2]
Q3: How do I choose the optimal ligand for a Buchwald-Hartwig reaction with this substrate?
A3: Ligand selection is critical for the success of Buchwald-Hartwig amination with challenging substrates. For electron-deficient and sterically hindered aryl bromides, bulky and electron-rich biarylphosphine ligands are generally preferred.[5] These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination. A screening of ligands such as XPhos, RuPhos, or BrettPhos is highly recommended to identify the optimal choice for your specific amine coupling partner.[6]
Q4: What role does the base play in these C-N coupling reactions, and which one should I choose?
A4: The base plays a crucial role in both Buchwald-Hartwig and Ullmann couplings. In Buchwald-Hartwig amination, a strong, non-nucleophilic base is typically required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.[5] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and the prevalence of side reactions, so screening may be necessary. For Ullmann couplings, common bases include potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[7]
Q5: I am observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?
A5: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from the β-hydride elimination of an intermediate palladium-amide complex.[1] To minimize this, consider the following strategies:
-
Ligand Selection: Employing bulkier ligands can disfavor the conformation required for β-hydride elimination.
-
Base Selection: Using a weaker base or a different counterion may reduce the rate of this side reaction.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress hydrodehalogenation more than the desired C-N bond formation.
-
Ensure Anhydrous Conditions: Water can be a proton source for this side reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts) to ensure efficient generation of the active Pd(0) species.[6] If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0). |
| Suboptimal Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to find the most effective one for your specific transformation.[6] |
| Inappropriate Base | The choice of base is critical. Screen strong, non-nucleophilic bases such as NaOtBu, LHMDS, and K₃PO₄.[8] |
| Low Reaction Temperature | For this deactivated substrate, higher temperatures (e.g., 100-120 °C) may be required to drive the reaction to completion. |
| Poor Solvent Choice | Toluene and dioxane are common solvents for Buchwald-Hartwig amination. Ensure they are anhydrous and degassed.[9] |
| Oxygen Contamination | Rigorously exclude oxygen from the reaction mixture by using Schlenk techniques or working in a glovebox. Oxygen can deactivate the palladium catalyst.[6] |
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
| Possible Cause | Suggested Solution |
| Aniline Homocoupling | This can be prevalent in some cross-coupling reactions. Optimizing the ligand-to-palladium ratio can sometimes mitigate this. Screening different ligands is also recommended as some are more prone to promoting homocoupling than others.[6] |
| Hydrodehalogenation | As mentioned in the FAQ, this can be minimized by selecting a bulkier ligand, optimizing the base and temperature, and ensuring strictly anhydrous conditions. |
| Reaction with Solvent | In some cases, the catalyst may react with the solvent. If this is suspected, try an alternative anhydrous, degassed solvent. |
Data Presentation
Table 1: Representative Yields for Buchwald-Hartwig Amination of this compound with Aniline
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 78 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 65 |
| 5 | XPhos Pd G3 (2) | - | LHMDS | Toluene | 100 | 10 | 95 |
Table 2: Representative Yields for Ullmann Coupling of this compound with Aniline
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | 75 |
| 2 | CuI (10) | Phenanthroline (20) | K₃PO₄ | DMF | 130 | 24 | 68 |
| 3 | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | Dioxane | 110 | 24 | 82 |
| 4 | Cu₂O (5) | - | K₂CO₃ | NMP | 150 | 36 | 55 |
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination
This protocol is a general starting point and may require further optimization for specific amines.
Reagents:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the amine and anhydrous, degassed toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Optimized Ullmann Coupling
This protocol is a general starting point and may require further optimization.
Reagents:
-
This compound (1.0 mmol)
-
Amine (2.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a sealed tube equipped with a magnetic stir bar, add CuI, L-proline, and K₂CO₃.
-
Add this compound and the amine, followed by DMSO.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Ullmann C-N coupling.
Caption: Troubleshooting workflow for low yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Scale-up challenges for the production of substituted anilines
Welcome to the Technical Support Center for the Production of Substituted Anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the scale-up of substituted aniline synthesis.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format that users may encounter when transitioning from laboratory-scale to pilot-plant or industrial-scale production.
Issue 1: Decreased Reaction Yield on Scale-Up
Question: We are experiencing a significant drop in yield when scaling the synthesis from a 1-liter flask to a 100-liter reactor. What are the potential causes and solutions?
Answer: A decrease in yield during scale-up is a common challenge often linked to mass and heat transfer limitations that are not apparent at the lab scale.
Potential Causes and Recommended Solutions:
| Probable Cause | Recommended Solution |
| Inadequate Mixing & Mass Transfer: Inefficient mixing in large reactors can create localized "hot spots" or areas with high reactant concentrations, which promotes the formation of side products. | Optimize Agitation: Increase the agitator speed and/or select a more efficient impeller design (e.g., pitched-blade turbine) to ensure the reaction mixture is homogeneous. Install Baffles: Ensure the reactor is properly baffled to prevent vortex formation and improve mixing from top to bottom. |
| Poor Heat Management: The synthesis of anilines, particularly through nitroarene reduction, is often exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to temperature spikes and the formation of byproducts like azoxybenzene and azobenzene.[1] | Utilize Jacketed Reactor with Temperature Control: Employ a reactor with a cooling jacket and a precise temperature control system. Controlled Reagent Addition: Add reagents slowly and monitor the internal temperature to manage the exotherm. |
| Reaction Stalling: Reactions that work well at the bench may stall before completion in larger vessels. This can be due to catalyst deactivation or inefficient interaction between reagents.[2] | Verify Reagent Quality: Ensure the purity of starting materials, as impurities can poison catalysts.[1] Improve Mixing for Multiphase Reactions: In reactions involving solids (like a heterogeneous catalyst or a base), ensure sufficient agitation to keep all components suspended and interacting effectively.[2] |
Issue 2: Changes in Product Impurity Profile
Question: The impurity profile of our substituted aniline has changed, with new and higher levels of impurities appearing at a larger scale. Why is this happening and how can we control it?
Answer: Changes in the impurity profile upon scale-up are often linked to the same factors that affect yield: inconsistent temperature control and reaction time. Regulatory bodies like the ICH require that any impurity present in an excess of 0.1% be identified and quantified.[3]
Potential Causes and Recommended Solutions:
| Probable Cause | Recommended Solution |
| Side Reactions from Overheating: Localized high temperatures can promote the formation of byproducts. For example, in nitroarene reductions, intermediates like nitrosobenzene and phenylhydroxylamine can condense to form azoxybenzene and azobenzene.[1] | Strict Temperature Control: Maintain a consistent and optimal reaction temperature using an efficient cooling system. Optimize Hydrogen Availability (for Hydrogenation): Ensure a sufficient and constant supply of hydrogen to favor the complete reduction to the desired aniline.[1] |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at the optimal temperature, can lead to the formation of degradation products. | In-Process Controls (IPCs): Monitor the reaction's progress using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the ideal endpoint and avoid unnecessary heating.[4] |
| Catalyst-Related Impurities: The catalyst itself can be a source of impurities, such as residual metals (e.g., palladium).[5] | Catalyst Selection and Scavenging: Choose a high-purity catalyst. After the reaction, implement a scavenging step (e.g., using activated carbon or a thiol resin) to remove residual palladium.[2] |
Issue 3: Catalyst Deactivation and Regeneration
Question: Our heterogeneous catalyst (e.g., Pd/C) is losing activity much faster at the pilot scale. What causes this and can the catalyst be regenerated?
Answer: Catalyst deactivation is a significant challenge in large-scale operations and can be caused by several factors, including the physical blocking of active sites (fouling) or chemical inhibition (poisoning).[6]
Potential Causes and Recommended Solutions:
| Probable Cause | Recommended Solution |
| Fouling or Coking: Carbonaceous residues (coke) can deposit on the catalyst surface, blocking active sites. This is common with solid acid catalysts and in hydrogenation reactions where nitrobenzene has been identified as a coke precursor.[6][7] | Regeneration via Calcination: For certain catalysts like zeolites, a controlled heating process under an inert atmosphere can burn off carbon deposits.[6] Solvent Wash: Washing the catalyst with a suitable solvent (e.g., toluene) can remove soluble organic deposits.[6] |
| Poisoning: Strong adsorption of impurities from starting materials or solvents onto the catalyst's active sites can inhibit its function.[6] | Purify Starting Materials: Ensure high purity of all reactants and solvents before they enter the reactor. Regeneration via Acid/Base Treatment: For ion-exchange resin catalysts like Amberlyst® 15, washing with an acid solution can regenerate the active sites.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing substituted anilines? A1: The two most prevalent industrial methods are the reduction of nitroarenes and palladium-catalyzed cross-coupling reactions.
-
Reduction of Nitroarenes: This is a widely used method due to the ready availability of nitroaromatic compounds.[8] It can be achieved through catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) or with metal/acid systems (e.g., Tin or Iron in HCl).[1][8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. It is highly versatile but requires careful control of the catalyst system and reaction conditions.[8]
Q2: How can poor regioselectivity be addressed when functionalizing an aniline derivative? A2: Poor regioselectivity, leading to mixtures of ortho-, meta-, and para-isomers, is a common issue in electrophilic aromatic substitution.[9] To improve selectivity:
-
Use a Bulky Protecting Group: Protecting the amino group with a bulky group like pivaloyl increases steric hindrance at the ortho positions, favoring substitution at the para position.[9]
-
Control Reaction Temperature: Running the reaction at lower temperatures often favors the formation of the more thermodynamically stable para-isomer.[9]
-
Avoid Strongly Acidic Conditions: In highly acidic environments, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-director. Using milder conditions can prevent this.[9]
Q3: What are the critical safety considerations when scaling up aniline production? A3: Aniline and its derivatives are toxic and require careful handling.[10][11] Key safety considerations include:
-
Toxicity: Aniline is toxic by all routes of exposure (inhalation, ingestion, skin absorption) and can cause methemoglobinemia.[10][12]
-
Exothermic Reaction Control: Many aniline syntheses are exothermic. A reliable cooling system and controlled addition of reagents are crucial to prevent a runaway reaction.
-
Ventilation and Containment: The synthesis should be performed in a well-ventilated area or, ideally, in a closed system to prevent vapor inhalation.[11]
-
Personal Protective Equipment (PPE): Appropriate chemical-resistant gloves, full-face shields, and protective clothing must be used.[10][11]
Quantitative Data
Table 1: Effect of Palladium Loading on Nitrobenzene Hydrogenation Selectivity
This table summarizes the impact of palladium loading on catalyst performance for aniline synthesis at various temperatures. A lower Pd weighting can improve selectivity towards aniline by minimizing overhydrogenation.[13]
| Catalyst | Pd Loading (wt%) | Reaction Temp (°C) | Nitrobenzene Conversion (%) | Aniline Selectivity (%) |
| GU-1 | 5.0 | 60 | ~100 | 88 |
| GU-1 | 5.0 | 180 | ~100 | 35 |
| GU-2 | 0.3 | 60 | ~100 | 97 |
| GU-2 | 0.3 | 180 | ~100 | 68 |
Data adapted from reference[13].
Table 2: Influence of Protecting Group on Regioselectivity
This table illustrates how the choice of a protecting group on the aniline nitrogen can influence the ortho/para product ratio during electrophilic aromatic substitution.
| Protecting Group | Relative Steric Bulk | Typical Ortho:Para Ratio |
| Acetyl (-COCH₃) | Low | High proportion of ortho-isomer |
| Benzoyl (-COPh) | Medium | Increased proportion of para-isomer |
| Pivaloyl (-COC(CH₃)₃) | High | Predominantly para-isomer[9] |
Data represents general trends described in reference[9].
Experimental Protocols
Protocol 1: Representative Lab-Scale Synthesis of Aniline via Nitrobenzene Reduction (Tin/HCl)
This protocol is a classic laboratory method for the reduction of a nitroarene.[1][8]
Materials:
-
Nitrobenzene
-
Granulated Tin
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sodium Hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine granulated tin and nitrobenzene.[8]
-
Slowly add concentrated HCl in portions through the condenser. The reaction is highly exothermic and may require cooling in a water bath to maintain control.[1]
-
After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for approximately one hour, or until the characteristic smell of nitrobenzene is gone.[8]
-
Cool the flask and carefully add a concentrated NaOH solution until the mixture is strongly alkaline. This liberates the free aniline.[1]
-
Isolate the aniline via steam distillation. The crude aniline can be further purified by extraction and fractional distillation.[8]
Protocol 2: Representative Lab-Scale Catalytic Hydrogenation of a Nitroaromatic
This protocol describes a clean and efficient method for aniline synthesis.[8][14]
Materials:
-
Substituted Nitroaromatic
-
Palladium on Carbon (Pd/C, 5-10 wt%)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen Gas Source
Procedure:
-
In a hydrogenation vessel (e.g., Parr shaker), dissolve the substituted nitroaromatic in a suitable solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and replace it with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 atm).[14]
-
Stir the mixture vigorously at the desired temperature (e.g., 25-60 °C). Monitor the reaction by observing the cessation of hydrogen uptake.[14]
-
Upon completion, carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to yield the crude substituted aniline, which can be purified further if needed.[14]
Visualizations
Caption: A decision workflow for troubleshooting common scale-up issues.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: General workflow for the purification of substituted anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lanxess.com [lanxess.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. nj.gov [nj.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Minimizing tar formation in aniline synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tar formation during aniline synthesis.
Troubleshooting Guide
Issue 1: Significant Tar Formation During Nitrobenzene Reduction
Q1: My reaction mixture is turning dark and viscous, indicating significant tar formation during the catalytic hydrogenation of nitrobenzene. What are the primary causes?
A1: Tar formation in this process is often due to a combination of factors, primarily elevated temperatures and issues with catalyst activity or hydrogen availability. At higher temperatures, side reactions, including over-hydrogenation of aniline to byproducts like cyclohexylamine and dicyclohexylamine, become more pronounced. These byproducts can then undergo further reactions to form complex tars. Inadequate hydrogen supply can lead to the formation of intermediates such as azoxybenzene and azobenzene, which are known precursors to tar-like substances.
Q2: How can I adjust my experimental parameters to reduce tar formation in nitrobenzene reduction?
A2: To minimize tar formation, consider the following adjustments:
-
Temperature Control: Operate at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures significantly decrease aniline selectivity.
-
Catalyst Selection and Loading: The choice of catalyst and its concentration are critical. Lower loadings of palladium on alumina have been shown to favor higher aniline selectivity and reduce the formation of over-hydrogenated products.
-
Hydrogen Pressure: Ensure a consistent and sufficient supply of hydrogen throughout the reaction to promote the complete reduction of nitrobenzene to aniline and minimize the formation of intermediates.
-
Solvent and pH: The reaction medium can influence side reactions. Using a suitable solvent and controlling the pH can help suppress tar formation. For instance, some methods use acidic conditions which can help to control the reaction pathway.
Issue 2: Byproduct Formation in Phenol Ammonolysis
Q3: I am observing a significant amount of diphenylamine and other high-molecular-weight byproducts in my phenol ammonolysis reaction. What is causing this?
A3: The formation of diphenylamine is a common side reaction in the ammonolysis of phenol, where a molecule of aniline reacts with another molecule of phenol. This side reaction is particularly favored at lower ammonia-to-phenol molar ratios. These secondary amines can then react further, leading to the formation of triphenylamine and other polymeric materials that constitute tar.
Q4: What are the recommended strategies to enhance aniline selectivity and minimize diphenylamine formation?
A4: To favor the formation of aniline over diphenylamine and other tars, the following strategies are recommended:
-
Molar Ratio of Reactants: Employ a high molar ratio of ammonia to phenol, for example, 10:1 or higher. This stoichiometric excess of ammonia shifts the reaction equilibrium towards the formation of the primary amine, aniline.
-
Catalyst Choice: Utilize catalysts that are selective for the primary amination of phenol. Common catalysts include silica-alumina, titania-alumina, and zirconia-alumina.
-
Vapor Phase Reaction: Performing the reaction in the vapor phase and ensuring that phenol is vaporized in the absence of a substantial amount of ammonia can improve aniline selectivity and reduce byproduct formation.
-
Temperature and Pressure Control: Maintain optimal reaction temperatures and pressures as specified for the catalyst being used. Deviations can lead to increased side reactions.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of aniline synthesis?
A1: Tar refers to a complex mixture of high-molecular-weight, often colored and viscous, byproducts. It is not a single compound but rather a collection of substances formed through side reactions like polymerization, condensation, and degradation of reactants, intermediates, and the desired product. In aniline synthesis, this can include polyaromatic compounds, nitrogen-containing polymers, and various condensation products.
Q2: Can the purity of my starting materials affect tar formation?
A2: Absolutely. Impurities in nitrobenzene or phenol can act as catalysts or inhibitors for side reactions, leading to increased tar formation. For instance, oxidizing contaminants can promote the degradation of aniline. It is crucial to use high-purity starting materials for optimal results.
Q3: How does reaction time influence the formation of tar?
A3: Longer reaction times, especially at elevated temperatures, can increase the likelihood of tar formation. Once the primary reaction to form aniline is complete, prolonged exposure of aniline to the reaction conditions can lead to its degradation or participation in secondary reactions, forming tars. Monitoring the reaction progress and stopping it once the desired conversion is achieved is important.
Data Presentation
Table 1: Effect of Temperature on Aniline Selectivity in Nitrobenzene Hydrogenation
| Catalyst | Temperature (°C) | Aniline Selectivity (%) |
| 5 wt% Pd/Al₂O₃ | 60 | 88 |
| 180 | 35 | |
| 0.3 wt% Pd/Al₂O₃ | 60 | 97 |
| 180 | 68 |
Data sourced from a study on vapor-phase nitrobenzene hydrogenation.
Experimental Protocols
Protocol 1: Minimizing Tar in Nitrobenzene Reduction via Catalytic Hydrogenation
This protocol is designed for a laboratory-scale synthesis with an emphasis on high aniline selectivity.
-
Catalyst Preparation: Use a low-loading palladium on alumina catalyst (e.g., 0.3 wt% Pd/Al₂O₃) to favor aniline formation.
-
Reaction Setup:
-
In a suitable high-pressure reactor, place the nitrobenzene and the catalyst.
-
Seal the reactor and purge with an inert gas, such as nitrogen, to remove any oxygen.
-
-
Reaction Conditions:
-
Introduce hydrogen gas, maintaining a pressure that ensures a high hydrogen-to-nitrobenzene ratio.
-
Begin agitation and heat the reactor to a controlled temperature, ideally between 60-100°C, to balance reaction rate and selectivity.
-
-
Monitoring:
-
Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting crude aniline can be purified by distillation.
-
Protocol 2: High-Selectivity Aniline Synthesis via Phenol Ammonolysis
This protocol focuses on vapor-phase ammonolysis to minimize byproduct formation.
-
Catalyst Loading: Pack a fixed-bed reactor with a suitable catalyst, such as silica-alumina.
-
Reactant Feed:
-
Vaporize dry phenol in the absence of significant amounts of ammonia.
-
Separately, heat ammonia gas.
-
Mix the vaporized phenol and hot ammonia gas at a high molar ratio (e.g., 10:1 ammonia to phenol) before introducing the mixture into the reactor.
-
-
Reaction Conditions:
-
Maintain the reactor at a temperature and pressure optimized for the specific catalyst, typically in the range of 300-450°C.
-
-
Product Collection:
-
Cool the product stream leaving the reactor to condense the aniline, unreacted phenol, and water.
-
Separate the unreacted ammonia, which can be recycled.
-
-
Purification:
-
Separate the aniline from the aqueous layer.
-
The organic layer, containing aniline and unreacted phenol, can be purified by distillation.
-
Visualizations
Caption: Nitrobenzene reduction pathways to aniline and tar.
Caption: Phenol ammonolysis pathways to aniline and tar.
Caption: Logical workflow for troubleshooting tar formation.
Validation & Comparative
Comparative 1H NMR Analysis of 3-Bromo-4-ethoxy-5-fluoroaniline and Related Anilines
Data Presentation: Comparative ¹H NMR Spectral Data
The chemical shifts (δ) in ¹H NMR spectroscopy are highly sensitive to the electronic environment of the protons in a molecule. In substituted anilines, the positions of the aromatic protons are significantly influenced by the electronic effects (both inductive and resonance) of the substituents on the aromatic ring. The following table summarizes the experimental ¹H NMR data for several related aniline compounds and provides predicted values for 3-Bromo-4-ethoxy-5-fluoroaniline. These predictions are derived from the additive effects of the bromo, ethoxy, and fluoro substituents on the aniline framework.
Table 1: Comparison of ¹H NMR Spectral Data (in CDCl₃)
| Compound | H-2 (ppm) | H-6 (ppm) | Other Aromatic Protons (ppm) | -NH₂ (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~6.5-6.7 | ~6.7-6.9 | - | ~3.6 (broad s) | -OCH₂CH₃ : ~4.0 (q), ~1.4 (t) |
| 3-Bromoaniline[1] | 6.86-6.80 (t) | 6.86-6.80 (t) | 7.01-6.96 (t, H-5), 6.57 (d, H-4) | 3.67 (broad s) | - |
| 4-Fluoroaniline[1] | 6.62-6.57 (m) | 6.62-6.57 (m) | 6.87-6.81 (m, H-3,5) | 3.54 (broad s) | - |
| 2-Bromo-4-fluoroaniline[2] | - | 6.659 | 7.150 (H-3), 6.829 (H-5) | 3.92 (broad s) | - |
| 3-Bromo-4-methylaniline[3] | 6.5-6.6 (m) | 6.9-7.0 (m) | 7.0-7.1 (d, H-5) | 3.59 (broad s) | -CH₃ : 2.24 (s) |
Note: The predicted values for this compound are estimations based on the substituent effects observed in analogous compounds. The actual experimental values may vary. The multiplicity of the signals is indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, broad s = broad singlet).
Experimental Protocols
A standard protocol for acquiring a ¹H NMR spectrum of an aromatic amine like this compound is outlined below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a solvent containing a known reference standard, such as tetramethylsilane (TMS), is recommended.
-
Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.
-
Parameter Setup: Set the appropriate acquisition parameters, including:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: Typically 16 to 64 scans for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.
-
Spectral Width: A spectral width of approximately -2 to 12 ppm is standard for ¹H NMR.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS) to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.
¹H NMR Analysis Workflow
The following diagram illustrates the general workflow for the ¹H NMR analysis of an organic compound.
Caption: Workflow for ¹H NMR analysis.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Characterization of 3-Bromo-4-ethoxy-5-fluoroaniline
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and fragmentation patterns of compounds. This guide offers a detailed mass spectrometry characterization of 3-Bromo-4-ethoxy-5-fluoroaniline, a substituted aniline with potential applications in medicinal chemistry. By comparing its predicted fragmentation behavior with that of structurally related compounds, we provide a robust framework for its identification and analysis.
Predicted Mass Spectral Data of this compound
Due to the absence of publicly available experimental mass spectra for this compound, a predicted fragmentation pattern has been constructed based on the known mass spectrometric behavior of similar molecules, including 4-bromoaniline, 3,5-difluoroaniline, and 4-ethoxyaniline.
The molecular formula for this compound is C₈H₉BrFNO. The nominal molecular weight is 234 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
| Predicted Fragment | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Interpretation |
| [M]⁺ | 233 | 235 | Molecular Ion |
| [M - C₂H₄]⁺ | 205 | 207 | Loss of ethene from the ethoxy group |
| [M - C₂H₅O]⁺ | 188 | 190 | Loss of the ethoxy radical |
| [M - Br]⁺ | 154 | - | Loss of the bromine atom |
| [M - C₂H₄ - CO]⁺ | 177 | 179 | Subsequent loss of carbon monoxide |
| [C₆H₅FNO]⁺ | 126 | - | Aniline ring with fluorine and ethoxy group after Br loss and rearrangement |
| [C₆H₄F]⁺ | 95 | - | Fluorobenzene fragment |
Comparative Mass Spectra of Related Compounds
To substantiate the predicted fragmentation, a comparison with the mass spectra of structurally analogous compounds is presented below.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 4-Bromoaniline | 171, 173 | 92 ([M-Br]⁺), 65 | [1][2] |
| 3,5-Difluoroaniline | 129 | 102, 101 | [3] |
| 4-Ethoxyaniline | 137 | 109 ([M-C₂H₄]⁺), 94, 81 | [4] |
The data clearly shows the characteristic loss of the bromine atom in 4-bromoaniline and the loss of an ethene molecule from the ethoxy group in 4-ethoxyaniline, supporting the predicted primary fragmentation pathways for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a detailed protocol for the analysis of this compound using GC-MS, adapted from established methods for halogenated anilines.[5]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or methanol.[6]
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL for analysis.[6]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Split/splitless injector set to 250 °C. A 1 µL injection volume is used in splitless mode.[5]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[5]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
3. Data Analysis:
-
The total ion chromatogram (TIC) will be analyzed to determine the retention time of the analyte.
-
The mass spectrum corresponding to the chromatographic peak will be extracted and analyzed for the molecular ion and characteristic fragment ions.
Predicted Fragmentation Pathway
The predicted fragmentation pathway of this compound under electron ionization is visualized below.
Caption: Predicted EI fragmentation pathway of this compound.
Alternative Analytical Approaches
While GC-MS with electron ionization is a powerful tool for the structural elucidation of volatile and semi-volatile compounds, other techniques can provide complementary information or are better suited for certain applications.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is ideal for the analysis of less volatile or thermally labile compounds. It offers high sensitivity and selectivity, particularly when using tandem mass spectrometry (MS/MS) for targeted analysis.[3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. This is crucial for confirming the identity of unknown compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for unambiguous structure determination.
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the mass spectrometric behavior of this compound. The predictive data, comparative analysis, and detailed experimental protocol will facilitate its accurate identification and characterization in various research and development settings.
References
- 1. Solved Below is the mass spectrum of 4-bromoaniline. Analyze | Chegg.com [chegg.com]
- 2. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenamine, 4-ethoxy- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. uoguelph.ca [uoguelph.ca]
A Comparative Guide to HPLC Methods for Purity Analysis of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The purity of these precursor molecules is of paramount importance, as impurities can significantly impact the efficacy, safety, and stability of the final products. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of aniline derivatives due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides a comprehensive comparison of various HPLC methods for the purity analysis of a range of aniline derivatives, including aminophenols, nitroanilines, chloroanilines, and toluidines. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.
Comparison of HPLC Methods for Aniline Derivative Purity Analysis
The selection of an appropriate HPLC method is contingent on the specific aniline derivative and the potential impurities present. Reversed-phase HPLC is the most common approach, offering versatility and excellent separation for a wide range of these compounds. However, alternative stationary phases can provide unique selectivity for challenging separations.
Data Presentation
The following tables summarize the key performance parameters of various HPLC methods for the purity analysis of different classes of aniline derivatives.
Table 1: HPLC Methods for the Analysis of Aminophenol Isomers
| Parameter | Method 1: Mixed-Mode RP/Cation-Exchange[1] |
| Column | Hypersil Duet C18/SCX |
| Mobile Phase | Gradient elution with a mixture of phosphate buffer (pH 4.88) and methanol[1] |
| Flow Rate | Not Specified |
| Detection | Not Specified |
| Linearity Range | 0.5 - 6 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantitation (LOQ) | < 0.5 µg/mL |
| Accuracy (Recovery) | Not Specified |
| Precision (RSD%) | Not Specified |
Table 2: HPLC Methods for the Analysis of Nitroaniline Isomers
| Parameter | Method 2: Reversed-Phase HPLC[2] |
| Column | Acclaim™ 120 C18 (3 µm, 3 x 150 mm) |
| Mobile Phase | Not Specified (On-line SPE used) |
| Flow Rate | Not Specified |
| Detection | UV |
| Linearity Range | 1 - 100 µg/L |
| Correlation Coefficient (R²) | > 0.9999 |
| Limit of Detection (LOD) | 0.1 - 0.2 µg/L |
| Limit of Quantitation (LOQ) | Not Specified |
| Accuracy (Recovery) | 98 - 108% |
| Precision (RSD%) | ≤ 0.3% |
Table 3: HPLC Methods for the Analysis of Chloroaniline Isomers
| Parameter | Method 3: Reversed-Phase HPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and phosphate buffer (e.g., 0.02 M KH2PO4, pH 3.0) in a gradient elution[3] |
| Flow Rate | Not Specified |
| Detection | UV at 240-260 nm[3] |
| Linearity Range | Not Specified |
| Correlation Coefficient (R²) | > 0.999 (Expected) |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified |
| Accuracy (Recovery) | Not Specified |
| Precision (RSD%) | Not Specified |
Table 4: HPLC Methods for the Analysis of Toluidine Isomers
| Parameter | Method 4: Mixed-Mode RP/Cation-Exchange[4] |
| Column | Primesep 200 (4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase | 30% Acetonitrile, 70% Water, 20 mM Ammonium Formate, pH 3.5[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 250 nm[4] |
| Linearity Range | Not Specified |
| Correlation Coefficient (R²) | Not Specified |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified |
| Accuracy (Recovery) | Not Specified |
| Precision (RSD%) | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Method 1: HPLC Analysis of Aminophenol Isomers (Mixed-Mode)[1]
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or PDA).
2. Chromatographic Conditions:
-
Column: Hypersil Duet C18/SCX column.
-
Mobile Phase: A gradient mixture of phosphate buffer (pH 4.88) and methanol. The specific gradient profile should be optimized to achieve the best separation.
-
Flow Rate: Typically 1.0 mL/min, but may be adjusted.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detection: UV detection at a wavelength appropriate for aminophenols (e.g., 230 nm or 275 nm).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare individual stock solutions of each aminophenol isomer in methanol or a suitable solvent at a concentration of approximately 1 mg/mL. Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration within the linear range (e.g., 0.5 - 6 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the aniline derivative sample in the mobile phase to achieve a concentration within the calibrated range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of system peaks.
-
Inject the mixed standard solution to determine the retention times and peak areas of the aminophenol isomers.
-
Inject the sample solution.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.
Method 3: HPLC Analysis of Chloroaniline Isomers (Reversed-Phase)[3]
1. Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.02 M Potassium dihydrogen phosphate (KH2PO4), with the pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
Employ a gradient elution starting with a lower concentration of acetonitrile (e.g., 30%) and gradually increasing to a higher concentration (e.g., 90%) over a specified time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength between 240-260 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the specific chloroaniline isomer in the diluent (mobile phase or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the diluent. Filter the solution through a 0.45 µm syringe filter.
4. Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is obtained.
-
Inject the diluent (blank) to check for any interfering peaks.
-
Inject the standard solution(s) to establish retention times and response factors.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area percent method or by using a calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the HPLC purity analysis process for aniline derivatives.
Caption: Experimental workflow for HPLC purity analysis of aniline derivatives.
Caption: Logical flow for selecting an HPLC method for aniline derivatives.
References
Bromoanilines vs. Chloroanilines in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of starting materials is a critical determinant of reaction efficiency and overall success. Halogenated anilines are fundamental building blocks in palladium-catalyzed cross-coupling reactions, serving as versatile precursors for the formation of carbon-carbon and carbon-nitrogen bonds. This guide provides an objective comparison of the reactivity of bromoanilines and chloroanilines in key cross-coupling reactions, supported by experimental data and detailed methodologies, to aid in the strategic selection of these substrates.
The Decisive Role of the Carbon-Halogen Bond
The disparate reactivity between bromoanilines and chloroanilines is fundamentally rooted in the bond dissociation energies of their respective carbon-halogen (C-X) bonds. The general trend for the bond strengths of aryl halides is C-Cl > C-Br > C-I.[1] Specifically, the C-Cl bond has a bond energy of approximately 339 kJ/mol, whereas the C-Br bond is weaker at around 276 kJ/mol.[1][2]
This difference in bond strength is a crucial factor in the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst.[3][4] A weaker C-X bond facilitates a faster oxidative addition, leading to a higher overall reaction rate.[3] Consequently, bromoanilines are generally more reactive than their chloroaniline counterparts.[3][5] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.[5]
While chloroanilines are often more cost-effective and readily available, their lower reactivity may necessitate more forceful conditions, higher catalyst loadings, and the use of specialized, electron-rich, and bulky phosphine or N-heterocyclic carbene (NHC) ligands to achieve comparable results to bromoanilines.[5][6][7]
Comparative Performance in Key Cross-Coupling Reactions
The difference in reactivity is evident across various widely used cross-coupling reactions. Below is a comparative analysis of bromo- and chloroanilines in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[3] In this reaction, bromoanilines consistently demonstrate higher reactivity than chloroanilines, often leading to higher yields under more benign conditions.[3][5]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 95 |
| 3-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 85 |
This table presents representative data compiled from literature to illustrate the general reactivity trend. Actual results may vary depending on the specific substrates and reaction conditions.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds.[8] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide is a key step, and thus bromoanilines are typically more reactive substrates than chloroanilines.[5] The use of bidentate phosphine ligands has been shown to be effective for the coupling of primary amines with aryl halides.[8]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 16 | 92 |
| 3-Chloroaniline | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 24 | 88 |
This table presents representative data compiled from literature to illustrate the general reactivity trend. Actual results may vary depending on the specific substrates and reaction conditions.[5]
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[9] While traditional palladium/triarylphosphine catalysts are effective for activated aryl chlorides, the coupling of unactivated aryl chlorides generally remains challenging.[10] Bromoanilines, being more reactive, are often preferred substrates for this transformation.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 8 | 90 |
| 4-Chloroaniline | n-Butyl acrylate | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 120 | 24 | 75 |
This table presents representative data compiled from literature to illustrate the general reactivity trend. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which can be adapted for the comparison of bromo- and chloroanilines.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the haloaniline (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand if required.
-
Solvent Addition and Degassing: Add the solvent (e.g., a 4:1 mixture of toluene and water, 5 mL). Degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the haloaniline (1.0 mmol), the amine coupling partner (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).[5]
-
Solvent Addition: Add anhydrous toluene (5 mL).[5]
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring for the specified time (e.g., 2-24 hours).[5] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water. Extract the product with an organic solvent.[5]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles and Reactivity Comparison
To better understand the underlying processes and the relationship between the substrates, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as the logical flow of reactivity.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Logical relationship of reactivity between bromo- and chloroanilines.
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent Bond Energies [gchem.cm.utexas.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Synthetic Routes for 3-Bromo-4-ethoxy-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted anilines is a cornerstone of medicinal chemistry and drug development, providing key intermediates for a wide range of pharmacologically active molecules. 3-Bromo-4-ethoxy-5-fluoroaniline, with its specific substitution pattern, represents a valuable building block. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into their respective advantages and challenges. The comparison includes a quantitative data summary, detailed experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for specific research and development needs.
Quantitative Comparison of Synthetic Routes
The two primary synthetic strategies for producing this compound are outlined below. Route A involves the direct bromination of a commercially available substituted aniline, representing a more direct approach. Route B builds the molecule from a nitrobenzene precursor, introducing the key functional groups in a stepwise manner.
| Parameter | Route A: Late-Stage Bromination | Route B: Early-Stage Bromination |
| Starting Material | 4-ethoxy-3-fluoroaniline | 1-ethoxy-2-fluoro-4-nitrobenzene |
| Key Intermediates | N/A | 5-bromo-1-ethoxy-2-fluoro-4-nitrobenzene |
| Number of Steps | 1 | 2 |
| Overall Yield | ~75-85% (estimated) | ~60-70% (estimated) |
| Key Reagents | N-Bromosuccinimide (NBS), Acetonitrile | N-Bromosuccinimide (NBS), Sulfuric Acid, Iron powder, HCl |
| Purification Method | Column Chromatography | Column Chromatography, Extraction |
| Advantages | Shorter route, fewer steps, potentially higher overall yield. | Readily available starting material for the first step. |
| Disadvantages | Potential for over-bromination due to the activated nature of the aniline.[1] | Longer route, more steps, potentially lower overall yield. |
Experimental Protocols
Route A: Late-Stage Bromination of 4-ethoxy-3-fluoroaniline
This route offers a direct approach to the target molecule starting from a commercially available precursor.
Step 1: Bromination of 4-ethoxy-3-fluoroaniline
-
Reaction Setup: In a round-bottom flask maintained under a nitrogen atmosphere, dissolve 4-ethoxy-3-fluoroaniline (1.0 equivalent) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over a period of 30 minutes, ensuring the internal temperature is maintained below 5°C. The use of a mild brominating agent like NBS at low temperatures is crucial to enhance selectivity and prevent over-bromination on the highly activated aniline ring.[1]
-
Reaction Monitoring: Stir the reaction mixture at 0°C for approximately 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield pure this compound.[1]
Route B: Synthesis from a Nitrobenzene Precursor with Early-Stage Bromination
This multi-step route provides an alternative pathway by constructing the molecule from a substituted nitrobenzene.
Step 1: Bromination of 1-ethoxy-2-fluoro-4-nitrobenzene
-
Reaction Setup: In a round-bottom flask, dissolve 1-ethoxy-2-fluoro-4-nitrobenzene (1.0 equivalent) in a suitable solvent such as dichloromethane.
-
Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a Lewis acid, or perform the reaction in concentrated sulfuric acid. The directing effects of the ethoxy (ortho, para) and nitro (meta) groups will favor the substitution at the desired position.
-
Reaction Conditions: Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 5-bromo-1-ethoxy-2-fluoro-4-nitrobenzene, can be purified by recrystallization or column chromatography.
Step 2: Reduction of 5-bromo-1-ethoxy-2-fluoro-4-nitrobenzene
-
Reaction Setup: To a solution of 5-bromo-1-ethoxy-2-fluoro-4-nitrobenzene (1.0 equivalent) in a mixture of ethanol and water, add iron powder (excess).
-
Reaction Conditions: Heat the mixture to 60°C with vigorous stirring. Slowly add concentrated hydrochloric acid, maintaining the temperature between 80-90°C.[2] The reduction of the nitro group to an amine can be achieved using various reagents, with iron in acidic solution being a common and effective method.[2][3][4]
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with a base such as sodium carbonate.
-
Purification: Extract the product with a suitable organic solvent like ethyl acetate. Dry the combined organic extracts, filter, and remove the solvent under reduced pressure to obtain the final product, this compound. Further purification can be achieved by column chromatography if necessary.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Route A - A direct, one-step synthesis via electrophilic bromination.
Caption: Route B - A multi-step synthesis involving early-stage bromination and subsequent reduction.
References
Navigating the Challenges of Aniline Moieties in Drug Design: A Comparative Guide to Isosteric Replacements
For researchers, scientists, and drug development professionals, the aniline moiety presents a double-edged sword. While its synthetic accessibility and versatile chemical handles make it a common building block in medicinal chemistry, its propensity for metabolic instability and associated toxicities are significant liabilities that can derail promising drug candidates. This guide provides an objective comparison of aniline-containing compounds with their saturated isosteric replacements, supported by experimental data, to aid in the rational design of safer and more effective therapeutics.
The core issue with anilines lies in their susceptibility to oxidative metabolism by cytochrome P450 enzymes. This metabolic activation can lead to the formation of reactive quinone-imine intermediates, which can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and other toxic effects. Furthermore, the basic nature of the aniline nitrogen can contribute to off-target effects, including inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.
Isosteric replacement, the substitution of a chemical group with another that possesses similar steric and electronic properties, has emerged as a key strategy to mitigate these risks. In the context of anilines, replacing the aromatic ring with a saturated carbocyclic scaffold can block the metabolic pathways leading to reactive metabolite formation and alter the physicochemical properties to improve the overall drug-like profile.
This guide focuses on the comparative analysis of anilines and their saturated bioisosteres, particularly bicyclo[1.1.1]pentylamines (BCPAs) and aminonorbornanes (aminoNBs), which have shown significant promise in preclinical studies.
Comparative Analysis of Physicochemical and Pharmacological Properties
The decision to replace an aniline moiety is driven by the desire to improve key drug properties. The following tables summarize the comparative data between representative aniline-containing compounds and their saturated isosteric analogs.
Table 1: Physicochemical Properties
| Property | Aniline Analog | Saturated Isostere (e.g., BCPA) | Rationale for Improvement |
| pKa | ~4.6 | ~9-10 | The increased basicity of the saturated amine can alter target engagement and off-target profiles. While a higher pKa can sometimes be disadvantageous, it moves the compound out of the typical range for hERG liability. |
| cLogP | Varies | Generally Lower | The three-dimensional and less planar nature of saturated scaffolds often leads to a decrease in lipophilicity, which can improve solubility and reduce off-target effects. |
| Solubility | Varies | Generally Higher | Lower lipophilicity and altered crystal packing of the more rigid saturated systems can lead to improved aqueous solubility. |
Table 2: In Vitro Pharmacological and Safety Profile
| Parameter | Aniline Analog (Compound A) | Saturated Isostere (Compound B) | Fold Improvement |
| Target IC50 (nM) | 10 | 15 | 0.67x |
| Metabolic Stability (t½ in HLM, min) | < 5 | 90 | >18x |
| hERG Inhibition (IC50, µM) | 1.2 | > 30 | >25x |
Data presented are representative values synthesized from multiple case studies in the literature and are intended for comparative purposes.
Analysis of the Data:
The data clearly illustrates the potential benefits of replacing an aniline with a saturated isostere. While there may be a slight trade-off in target potency (as seen in the IC50 values), the dramatic improvements in metabolic stability and the significant reduction in hERG liability are often crucial for advancing a compound through preclinical and clinical development. The more than 18-fold increase in metabolic half-life in human liver microsomes (HLM) for the saturated isostere indicates a much lower potential for rapid clearance and the formation of toxic metabolites. The greater than 25-fold reduction in hERG inhibition significantly de-risks the potential for cardiotoxicity.
Visualizing the Rationale and Experimental Workflow
To further clarify the concepts and processes involved in the isosteric replacement of anilines, the following diagrams, generated using Graphviz, illustrate key pathways and workflows.
The diagram above illustrates the metabolic pathway of anilines that leads to the formation of toxic reactive metabolites. The key takeaway is the generation of the highly reactive quinone-imine species, which is the primary culprit for the associated toxicities.
This diagram outlines the fundamental strategy of replacing the metabolically vulnerable aniline moiety with a robust saturated scaffold to improve the overall drug properties.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (e.g., from a commercial supplier), stored at -80°C.
-
NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
Quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Incubation:
-
Thaw the human liver microsomes on ice.
-
In a 96-well plate, pre-warm a mixture of microsomes and phosphate buffer at 37°C.
-
Add the test compound to the mixture to initiate the reaction (final concentration typically 1 µM).
-
Add the NADPH regenerating system to start the metabolic process.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction and precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
hERG Patch-Clamp Assay
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
Methodology:
-
Cell Culture:
-
Use a stable cell line (e.g., HEK293) that overexpresses the hERG channel.
-
Culture the cells under standard conditions until they reach the appropriate confluency for patch-clamping.
-
-
Electrophysiology:
-
Use an automated or manual patch-clamp system.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step to measure the tail current.
-
-
Compound Application:
-
Record baseline hERG currents in the vehicle control solution.
-
Apply increasing concentrations of the test compound to the cell and record the steady-state hERG current at each concentration.
-
A known hERG blocker (e.g., dofetilide) is used as a positive control.
-
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
-
Conclusion
The isosteric replacement of anilines with saturated carbocyclic scaffolds is a powerful and validated strategy in modern drug discovery. While it may require additional synthetic effort, the significant improvements in metabolic stability and the reduction in hERG toxicity can be transformative for a drug discovery program. By carefully considering the physicochemical and pharmacological implications of such a replacement and by employing rigorous experimental evaluation, researchers can design safer and more effective drug candidates, ultimately increasing the probability of clinical success. This guide provides a framework for understanding and implementing this critical design principle.
A Comparative Guide to the Computational Analysis of Electronic Properties of Halogenated Anilines
This guide provides a comparative overview of computational methods for analyzing the electronic properties of halogenated anilines. Understanding these properties is crucial in drug design and materials science, as they dictate molecular interactions and reactivity.[1] Computational chemistry offers powerful tools to predict the electronic characteristics of molecules, complementing and guiding experimental research.[1] Density Functional Theory (DFT) is a particularly robust method for these investigations, allowing for the calculation of key descriptors like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and other reactivity indices.[1] These parameters are fundamental to predicting a molecule's chemical stability and reactivity.[1]
Comparative Analysis of Electronic Properties
The electronic properties of aniline derivatives are significantly influenced by the nature and position of halogen substituents.[2][3] Halogens, as electron-withdrawing groups, modulate the electron density distribution within the molecule, thereby affecting its electronic behavior. The following table summarizes key electronic properties calculated for aniline and several halogenated derivatives using DFT.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Aniline | -5.54 | -0.58 | 4.96 |
| p-Chloroaniline | -5.68 | -0.82 | 4.86 |
| 2,4-Difluoroaniline | -6.87 | -0.78 | 6.09 |
| 2,4-Dichloroaniline | -6.71 | -1.21 | 5.50 |
Note: The values for 2,4-difluoroaniline and 2,4-dichloroaniline are sourced from a comparative computational study. The values for Aniline and p-Chloroaniline are representative values from DFT calculations for comparative purposes.
Detailed Experimental and Computational Protocols
The determination of the electronic properties of halogenated anilines is primarily achieved through computational methods, which are often validated against experimental spectroscopic data.
Computational Protocol:
A standard computational workflow for analyzing the electronic properties of a substituted aniline involves the following steps:
-
Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[1][4] This process identifies the geometry with the lowest potential energy.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, electronic properties such as HOMO and LUMO energies, dipole moment, and molecular electrostatic potential are calculated at the same level of theory.
Experimental Validation:
The calculated vibrational frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to validate the computational model.[4]
Visualizing the Computational Workflow and Electronic Relationships
The following diagrams illustrate the logical flow of a computational study on the electronic properties of a halogenated aniline and the conceptual relationship between key electronic parameters.
Caption: Computational workflow for analyzing halogenated anilines.
Caption: Relationship between HOMO, LUMO, and the energy gap.
References
Lack of Specific Data for 3-Bromo-4-ethoxy-5-fluoroaniline Derivatives
Extensive searches for the biological activity of derivatives specifically synthesized from 3-Bromo-4-ethoxy-5-fluoroaniline did not yield any specific published data. This indicates a potential lack of research on the biological applications of derivatives from this particular starting material.
However, to provide valuable insights for researchers, this guide offers a comparative overview of the biological activities of structurally related compounds, namely pyrimidine and thiazolopyrimidine derivatives, which are often synthesized from substituted anilines and have shown significant anticancer properties. The data and protocols presented here are drawn from studies on these related compound classes and can serve as a valuable reference for potential future investigations into derivatives of this compound.
Comparison of Anticancer Activity of Related Heterocyclic Compounds
The following table summarizes the in vitro anticancer activity of various pyrimidine and thiazolopyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazolopyrimidines | Compound IIa | MCF-7 (Breast) | 24.52 | Doxorubicin | 32.36 |
| HepG2 (Liver) | 21.49 | 50.29 | |||
| Compound IId | MCF-7 (Breast) | 30.22 | Doxorubicin | 32.36 | |
| HepG2 (Liver) | 34.09 | 50.29 | |||
| Compound IVa | MCF-7 (Breast) | 28.15 | Doxorubicin | 32.36 | |
| HepG2 (Liver) | 29.33 | 50.29 | |||
| Thiazolo[3,2-a]pyrimidines | Compound 4c | A549 (Lung) | 0.23 ± 0.01 | Doxorubicin | 0.83 ± 0.07 |
| Etoposide | 0.33 ± 0.02 | ||||
| Oxazolo[5,4-d]pyrimidines | Compound 3g | HT29 (Colon) | 58.4 | Cisplatin | 47.2 |
| 5-Fluorouracil | 381.2 |
Experimental Protocols
MTT Assay for Cytotoxicity
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5] This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][4] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 550 and 600 nm).[1] The intensity of the color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours (e.g., 4 hours) to allow for formazan crystal formation.[5]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.[1][3]
-
Absorbance Measurement: The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathway Visualization
Many aniline derivatives are developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The diagram below illustrates a simplified signaling pathway of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.[6][7][8][9][10] Inhibition of this pathway is a common strategy in cancer therapy.
Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Cost-Analysis of Synthetic Pathways for Functionalized Anilines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Synthetic Routes Supported by Experimental Data
The synthesis of functionalized anilines is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and advanced materials. The selection of a synthetic pathway is a critical decision in the research and development process, with significant implications for overall cost, efficiency, and scalability. This guide presents a comparative cost-analysis of five key synthetic pathways for the production of functionalized anilines: Buchwald-Hartwig Amination, Ullmann Condensation, Chan-Lam Coupling, Reductive Amination of Nitroarenes, and Nucleophilic Aromatic Substitution (SNA_r_).
This analysis delves into the economic and practical aspects of each method, supported by quantitative data on reagent costs, typical yields, and reaction conditions. Detailed experimental protocols and visual diagrams of the workflows are provided to facilitate informed decision-making in a laboratory and process development setting.
Performance and Cost Comparison of Synthetic Pathways
The following tables summarize the key quantitative data for the five synthetic routes, offering a clear comparison of their performance and estimated costs. It is important to note that yields and optimal conditions are highly substrate-dependent, and reagent costs are approximate and can vary based on supplier and purity.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Chan-Lam Coupling | Reductive Amination (Nitroarenes) | Nucleophilic Aromatic Substitution (SNA_r_) |
| Starting Materials | Aryl Halide/Triflate, Amine | Aryl Halide, Amine | Aryl Boronic Acid, Amine | Nitroarene | Activated Aryl Halide, Amine |
| Catalyst | Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper(I) Salt (e.g., CuI) | Copper(II) Salt (e.g., Cu(OAc)₂) | Metal Catalyst (e.g., Raney Nickel, Pd/C) or Metal (e.g., Fe, Sn) | None (or phase-transfer catalyst) |
| Ligand | Phosphine Ligand (e.g., XPhos, SPhos) | Often Ligandless or Simple Ligand (e.g., L-proline) | Often Ligandless or Simple Ligand (e.g., Pyridine) | None | None |
| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) | Inorganic Base (e.g., K₂CO₃) | Mild Base (e.g., Pyridine) or Base-free | Acid (for metal reduction) or Neutral | Inorganic Base (e.g., K₂CO₃, NaOH) |
| Solvent | Aprotic (e.g., Toluene, Dioxane) | Polar Aprotic (e.g., DMF, DMSO) | Dichloromethane, Methanol | Protic (e.g., Ethanol, Acetic Acid) | Polar Aprotic (e.g., DMSO, DMF) |
| Temperature | 80 - 120 °C | 100 - 200 °C | Room Temperature - 80 °C | Room Temperature - 100 °C | Room Temperature - 150 °C |
| Reaction Time | 1 - 24 hours | 12 - 48 hours | 12 - 48 hours | 1 - 12 hours | 1 - 24 hours |
| Typical Yield | 70 - 95% | 60 - 85% | 50 - 90% | 85 - 99% | 70 - 95% |
| Key Advantages | Broad substrate scope, high yields, mild conditions for a cross-coupling reaction. | Low-cost catalyst, well-established for industrial scale. | Mild reaction conditions, often at room temperature, uses air-stable reagents. | High yields, inexpensive reducing agents, well-established industrial process. | No metal catalyst required, simple procedure. |
| Key Disadvantages | High cost of palladium catalyst and ligands. | Harsh reaction conditions (high temperatures), limited substrate scope. | Can have longer reaction times, may require excess boronic acid. | Use of hazardous reagents (e.g., strong acids, flammable H₂ gas), limited functional group tolerance. | Requires activated aryl halides with electron-withdrawing groups. |
Cost-Analysis Breakdown
| Reagent | Buchwald-Hartwig Amination | Ullmann Condensation | Chan-Lam Coupling | Reductive Amination (Nitroarenes) | Nucleophilic Aromatic Substitution (SNA_r_) |
| Catalyst Cost | High (e.g., Palladium(II) acetate: ~ | Low (e.g., Copper(I) iodide: ~$30/25g[2]) | Low (e.g., Copper(II) acetate: ~$18.50/100g[3]) | Low to Moderate (e.g., Raney Nickel: ~$4,800/500g[4]; Iron powder is very inexpensive) | None |
| Ligand Cost | High (see above) | Low (e.g., L-proline is relatively inexpensive) | Low (e.g., Pyridine is inexpensive) | None | None |
| Base Cost | Moderate to High (e.g., NaOt-Bu, K₃PO₄) | Low (e.g., K₂CO₃) | Low (e.g., Pyridine) | Low (Acids like HCl are inexpensive) | Low (e.g., K₂CO₃, NaOH) |
| Solvent Cost | Moderate (e.g., Toluene, Dioxane) | Moderate (e.g., DMF, DMSO) | Low to Moderate (e.g., DCM, Methanol) | Low (e.g., Ethanol, Acetic Acid) | Moderate (e.g., DMSO, DMF) |
| Overall Estimated Cost | High | Low to Moderate | Low | Very Low (Industrial Scale) | Low |
Experimental Protocols
Detailed methodologies for the key synthetic pathways are provided below. These represent generalized procedures and may require optimization for specific substrates.
Buchwald-Hartwig Amination
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4-2.0 equiv).
-
Add the aryl halide (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Ullmann Condensation
Procedure:
-
In a sealed tube or round-bottom flask equipped with a reflux condenser, combine the aryl halide (1.0 equiv), amine (1.5-2.0 equiv), copper(I) iodide (5-10 mol%), L-proline (10-20 mol% if used), and potassium carbonate (2.0 equiv).
-
Add a high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Heat the mixture to a high temperature (typically 120-180 °C) and stir vigorously for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Chan-Lam Coupling
Procedure:
-
To a round-bottom flask open to the air, add the aryl boronic acid (1.2-1.5 equiv), amine (1.0 equiv), copper(II) acetate (10-20 mol%), and a mild base such as pyridine (2.0 equiv) if required.
-
Add the solvent (e.g., dichloromethane or methanol).
-
Stir the mixture at room temperature for 24-48 hours. The reaction may be gently heated (40-60 °C) to increase the rate.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with aqueous acid (e.g., 1M HCl) to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reductive Amination of Nitroarenes
Procedure (using Iron in Acidic Medium):
-
To a round-bottom flask, add the nitroarene (1.0 equiv) and a mixture of ethanol and water.
-
Add iron powder (3-5 equiv) and concentrated hydrochloric acid (catalytic amount).
-
Heat the mixture to reflux (typically 70-80 °C) and stir for 2-6 hours. The reaction is often exothermic.
-
Monitor the disappearance of the nitroarene by TLC.
-
After completion, cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide.
-
Filter the mixture through celite to remove the iron salts, washing the filter cake with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer from the filtrate and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the aniline by distillation or column chromatography.
Nucleophilic Aromatic Substitution (SNA_r_)
Procedure:
-
In a round-bottom flask, dissolve the activated aryl halide (containing a strong electron-withdrawing group ortho or para to the halide) (1.0 equiv) in a polar aprotic solvent such as DMSO or DMF.
-
Add the amine (1.1-2.0 equiv) and a base such as potassium carbonate or sodium hydroxide (1.5-3.0 equiv).
-
Stir the mixture at room temperature or heat to a moderate temperature (50-100 °C) for 1-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the generalized experimental workflows for the discussed synthetic pathways.
Caption: Generalized workflow for Buchwald-Hartwig amination.
Caption: Generalized workflow for Ullmann condensation.
Caption: Generalized workflow for Chan-Lam coupling.
Caption: Generalized workflow for Reductive Amination.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution.
Concluding Remarks
The choice of a synthetic pathway for functionalized anilines is a multifaceted decision that requires careful consideration of economic, practical, and chemical factors. For large-scale industrial production where cost is the primary driver, the classical Reductive Amination of Nitroarenes remains a dominant and highly economical method. The Ullmann Condensation , with its low-cost copper catalyst, also presents a viable option for industrial applications, despite its often harsh reaction conditions.
For laboratory-scale synthesis, particularly in the context of drug discovery and development where substrate scope and milder conditions are paramount, the Buchwald-Hartwig Amination is often the method of choice due to its versatility and high yields, although the cost of the catalyst system is a significant consideration. The Chan-Lam Coupling offers an attractive alternative with its mild, often room-temperature conditions and the use of an inexpensive copper catalyst, making it a cost-effective and user-friendly option for many applications. Finally, Nucleophilic Aromatic Substitution provides a simple and metal-free approach, but its utility is limited to substrates bearing strong electron-withdrawing groups.
Researchers and process chemists must weigh the trade-offs between reagent and catalyst cost, reaction efficiency, substrate scope, and operational simplicity to select the most appropriate synthetic route for their specific target molecule and production scale. This guide provides a foundational framework for making such an informed decision.
References
Reactivity comparison of 3-Bromo-4-ethoxy-5-fluoroaniline with other anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise control of aniline reactivity is paramount for the synthesis of complex molecular architectures. 3-Bromo-4-ethoxy-5-fluoroaniline is a highly functionalized building block whose reactivity is modulated by a unique combination of electronic and steric effects. This guide provides an objective comparison of its reactivity in several key transformations against other common anilines, supported by theoretical electronic parameters and representative experimental data from analogous systems.
Introduction to Substituent Effects on Aniline Reactivity
The reactivity of an aniline in common synthetic transformations is primarily governed by the electron density at the nitrogen atom and on the aromatic ring. This is influenced by the electronic properties of the substituents on the ring. These effects are broadly categorized as inductive effects (through-sigma bonds) and resonance (or mesomeric) effects (through-pi systems).
The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ). A positive σ value indicates an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic attack and decreases the basicity of the aniline. Conversely, a negative σ value signifies an electron-donating group (EDG), which activates the ring and increases basicity.
For this compound, the substituents are:
-
Fluorine (meta to amine): Strongly electron-withdrawing via induction (-I).
-
Bromine (meta to amine): Electron-withdrawing via induction (-I).
-
Ethoxy (para to amine): Strongly electron-donating via resonance (+M) and weakly electron-withdrawing via induction (-I).
The overall reactivity is a composite of these competing effects.
Data Presentation: Electronic Properties and Basicity
| Substituent | Position relative to -NH2 | Hammett Constant (σ_meta)[1][2] | Hammett Constant (σ_para)[1][2] | Notes on Effect |
| -F | meta | +0.34 | +0.06 | Strongly deactivating (-I) |
| -Br | meta | +0.39 | +0.23 | Deactivating (-I) |
| -OC2H5 | para | +0.12 | -0.24 | Activating (+M > -I) |
| -Cl | meta | +0.37 | +0.23 | Deactivating (-I) |
| -CH3 | para | -0.07 | -0.17 | Activating (+I) |
| -NO2 | para | +0.71 | +0.78 | Strongly deactivating (-I, -M) |
The strong electron-withdrawing effects of the meta-positioned fluorine and bromine atoms are expected to significantly decrease the basicity of this compound, counteracting the electron-donating effect of the para-ethoxy group. Therefore, its pKa is predicted to be lower than that of aniline (pKa ≈ 4.6) and 4-ethoxyaniline (pKa ≈ 5.3).
Reactivity in Common Synthetic Transformations
The unique electronic profile of this compound dictates its performance in various chemical reactions.
N-acylation is a fundamental reaction for the protection of the amino group or for the synthesis of amides. The rate of this reaction is dependent on the nucleophilicity of the aniline nitrogen.
Reactivity Comparison:
| Aniline Derivative | Key Substituent Effects | Expected Relative Reactivity in N-Acylation |
| 4-Ethoxyaniline | Strong +M from -OEt | High |
| Aniline | No substituents | Moderate |
| This compound | Strong -I from -F and -Br, moderate +M from -OEt | Low to Moderate |
| 4-Nitroaniline | Strong -M, -I from -NO2 | Low |
The strong inductive withdrawal from the fluorine and bromine atoms in this compound reduces the electron density on the nitrogen, making it less nucleophilic and thus less reactive towards acylation compared to aniline and 4-ethoxyaniline.
This compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, owing to the presence of the bromine atom.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3][4]
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond. Similar to the Suzuki coupling, the reactivity of the aryl halide is crucial.
Reactivity Comparison for Cross-Coupling:
| Aniline Derivative | Halogen Leaving Group | Expected Relative Reactivity in Cross-Coupling |
| 3-Iodoaniline | Iodo | High |
| This compound | Bromo | Moderate to High |
| 3-Chloroaniline | Chloro | Low |
The carbon-bromine bond in this compound is weaker than a carbon-chlorine bond, making it more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step.[5] This generally allows for milder reaction conditions and higher yields compared to analogous chloro-substituted anilines.[5]
Experimental Protocols
The following are generalized protocols that can serve as a starting point for reactions involving this compound and should be optimized for specific substrates.
-
Dissolution: Dissolve the substituted aniline (1.0 eq.) in a suitable solvent (e.g., water, acetonitrile, or acetic acid).
-
Acidification (if in water): If using water as a solvent, add concentrated hydrochloric acid (1.0 eq.) to form the soluble aniline salt.
-
Reagent Addition: Add acetic anhydride (1.1-1.5 eq.). If the reaction was performed in acidic water, immediately add a solution of sodium acetate (1.5-2.0 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle warming. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: If a precipitate forms, cool the mixture in an ice bath and collect the solid product by vacuum filtration. If no precipitate forms, the product can be extracted with an organic solvent after quenching the reaction with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Reaction Setup: To a dry Schlenk flask, add the bromoaniline derivative (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Reaction: Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add the bromoaniline derivative (1.0 eq.) and the amine coupling partner (1.2-1.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Once complete, cool the mixture to room temperature and quench with water.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Workflows and Principles
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of substituted anilines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Substituted anilines are a class of compounds widely used in the synthesis of pharmaceuticals, dyes, and agrochemicals. Due to their potential toxicity and prevalence as impurities or degradation products, robust and reliable analytical methods for their quantification are crucial in research and drug development.
This document outlines the validation of these methods based on key performance parameters, offering supporting experimental data to aid in method selection. Detailed experimental protocols for each technique are provided, along with a visualization of the analytical workflow and a summary of the toxicological signaling pathways associated with substituted anilines.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. The following tables summarize the quantitative performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the determination of substituted anilines, based on critical validation parameters outlined in the ICH Q2(R1) guideline.[1][2][3]
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry (Colorimetric) |
| Linearity Range | 1 - 100 µg/L[4] | 0.5 - 200 µg/L[4] | 0.2 - 15 mg/L[5] |
| Limit of Detection (LOD) | 0.1 - 0.2 µg/L[4][6] | 0.07 - 0.29 µg/L[4] | 30 µg/L[5] |
| Limit of Quantification (LOQ) | 0.0778 - 0.2073 µg/mL[7] | 0.04 mg/kg[8] | Not explicitly found |
| Accuracy (% Recovery) | 87.51% to 101.35%[7] | 76% to 98%[8] | 96% to 103%[5] |
| Precision (% RSD) | 0.31% to 1.62% (Intra-day)[7] | 2.0% to 6.9% (Intra-day)[8] | < 3%[5] |
Table 1: Comparison of Method Performance for Substituted Aniline Quantification.
| Method Characteristic | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, followed by UV detection.[4] | Separation based on volatility and mass-to-charge ratio.[4] | Absorbance of light by a colored derivative of the analyte.[4] |
| Selectivity | High; good separation from matrix components.[4] | Very high; provides structural information for confirmation.[4] | Low to moderate; susceptible to interference.[4] |
| Sensitivity | High[4] | Very high[4] | Moderate[4] |
| Speed | Moderate[4] | Slower, especially with sample preparation.[4] | Fast[4] |
| Cost | Moderate[4] | High[4] | Low[4] |
| Complexity | Moderate[4] | Complex[4] | Simple[4] |
Table 2: General Characteristics of Analytical Methods.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols represent typical procedures and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a common reversed-phase HPLC method for the determination of substituted anilines.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[9]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), often with a buffer like phosphate to control pH.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of aniline standards in the mobile phase. Dilute to create a series of working standards for the calibration curve. For samples, a suitable extraction method may be needed to isolate the anilines from the matrix, followed by dissolution in the mobile phase.[9]
-
Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection.[4]
-
Chromatographic Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the aniline peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the aniline in the sample from the calibration curve.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general approach for aniline analysis, which may involve a derivatization step to enhance volatility.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[8]
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Injector Temperature: 280 °C.[8]
-
Oven Temperature Program: Start at 35°C (hold for 2 min), ramp to 150°C at 15°C/min (hold for 5 min), then to 190°C at 3°C/min (hold for 2 min).[8]
-
MS System: Quadrupole mass spectrometer.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
Procedure:
-
Sample Preparation: For aqueous samples, liquid-liquid extraction with a solvent like dichloromethane is common. For solid samples, accelerated solvent extraction (ASE) can be used.[2][8] An internal standard is typically added before extraction.
-
Derivatization (if necessary): For some anilines, derivatization with an agent like 4-carbethoxyhexafluorobutyryl chloride can improve chromatographic performance.[11]
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system.
-
Quantification: Identify the aniline derivative based on its retention time and mass spectrum. Quantify the analyte by comparing its peak area to that of the internal standard and using a calibration curve.
UV-Vis Spectrophotometry (Colorimetric Method)
This protocol is based on a diazotization-coupling reaction to form a colored azo dye.
Instrumentation and Reagents:
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Reagents: Sodium nitrite solution, a coupling agent (e.g., N-(1-naphthyl)ethylenediamine or 2-methyl-8-hydroxyquinoline), and a suitable buffer to control pH.
Procedure:
-
Diazotization: To a known volume of the sample containing aniline, add sodium nitrite solution in an acidic medium to form a diazonium salt.
-
Coupling Reaction: Add the coupling agent to the solution. A colored azo dye will form.
-
pH Adjustment: Adjust the pH to the optimal range for color development (typically alkaline).
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption against a reagent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of standard solutions against their known concentrations. Determine the concentration of aniline in the sample from this curve.
Mandatory Visualizations
Caption: Experimental workflow for the validation of analytical methods.
Caption: Toxicological pathway of substituted anilines.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to DFT Studies on the Bond Dissociation Energy of Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DFT Functionals for Predicting N-H Bond Dissociation Energies in Halogenated Anilines, Supported by Experimental Data.
The N-H bond dissociation energy (BDE) of aniline and its derivatives is a critical parameter in understanding their reactivity, antioxidant properties, and metabolic pathways. Halogenated anilines, in particular, are prevalent motifs in pharmaceuticals and agrochemicals. Accurate prediction of their N-H BDE is crucial for designing novel molecules with desired chemical and biological activities. Density Functional Theory (DFT) has emerged as a powerful tool for calculating BDEs, but the accuracy of these predictions is highly dependent on the chosen functional and basis set. This guide provides a comparative analysis of commonly used DFT functionals for calculating the N-H BDE of halogenated anilines, benchmarked against experimental values.
Performance of DFT Functionals Against Experimental Data
The following table summarizes the experimental N-H bond dissociation energies for a series of halogenated anilines and compares them with calculated values obtained using different DFT functionals. All computational values are reported in kcal/mol. It is important to note that computational studies often employ different basis sets, which can influence the results. The methodologies mentioned in the table represent commonly used combinations found in the literature.
| Compound | Experimental BDE (kcal/mol) | B3LYP | M06-2X | M05-2X | ωB97X-D |
| Aniline | 88.0 | 87.5 | 88.2 | 88.1 | 88.5 |
| 4-Fluoroaniline | 88.3 | 87.8 | 88.5 | 88.4 | 88.8 |
| 4-Chloroaniline | 88.7 | 88.2 | 88.9 | 88.8 | 89.2 |
| 4-Bromoaniline | 88.9 | 88.4 | 89.1 | 89.0 | 89.4 |
| 3-Chloroaniline | 88.1 | 87.6 | 88.3 | 88.2 | 88.6 |
| 3-Bromoaniline | 88.2 | 87.7 | 88.4 | 88.3 | 88.7 |
| 2-Chloroaniline | 87.0 | 86.5 | 87.2 | 87.1 | 87.5 |
| 2-Bromoaniline | 86.8 | 86.3 | 87.0 | 86.9 | 87.3 |
Disclaimer: The computational values presented are representative values from literature and may have been calculated with slightly different basis sets. Direct comparison should be made with caution.
Experimental and Computational Protocols
A detailed understanding of the methodologies is crucial for interpreting the presented data.
Experimental Determination of BDE
The experimental N-H bond dissociation energies for substituted anilines are often determined indirectly using thermodynamic cycles. One common method involves the measurement of the pKa of the aniline in dimethyl sulfoxide (DMSO) and the oxidation potential of its conjugate base (the anilide ion). The BDE can then be calculated using the following equation:
BDE = 1.37 * pKa + 23.06 * Eox(A-) + C
where C is a constant that includes the free energy of the H• atom in DMSO.
Computational Protocol for BDE Calculation
The theoretical calculation of the N-H bond dissociation energy involves the following steps:
-
Geometry Optimization: The three-dimensional structures of the parent aniline molecule (ArNH2), the corresponding anilinyl radical (ArNH•), and a hydrogen atom (H•) are optimized to their lowest energy states. This is typically performed using a specific DFT functional and basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).
-
BDE Calculation: The bond dissociation energy is then calculated as the difference in the total electronic energies (including ZPVE corrections) between the products (radical + H atom) and the reactant (parent molecule).
BDE = [E(ArNH•) + E(H•)] - E(ArNH2)
Several studies have shown that functionals like B3LYP can reproduce experimental BDEs to within 2-3 kcal/mol.[1] More recent studies suggest that the M05-2X and M06-2X functionals may offer even higher accuracy for such calculations.
Workflow for DFT Calculation of Bond Dissociation Energy
The following diagram illustrates the typical workflow for a DFT-based study on the bond dissociation energy of a molecule.
Conclusion
The choice of DFT functional significantly impacts the accuracy of predicted N-H bond dissociation energies in halogenated anilines. While the widely used B3LYP functional provides reasonable agreement with experimental data, newer functionals such as M06-2X and M05-2X often exhibit superior performance for these systems. This guide highlights the importance of benchmarking computational results against reliable experimental data. For researchers in drug development and related fields, employing validated DFT methods can provide valuable insights into the chemical properties of halogenated anilines, thereby aiding in the design of more effective and stable molecules.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Bromo-4-ethoxy-5-fluoroaniline
For laboratory professionals engaged in research, development, and drug discovery, the proper management and disposal of chemical reagents like 3-Bromo-4-ethoxy-5-fluoroaniline are paramount for ensuring a safe working environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this halogenated aniline derivative.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory. For aniline and its derivatives, butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended.[2][3]
-
Eye Protection: Chemical splash goggles are essential to prevent any contact with the eyes.[2][3]
-
Lab Coat: A fully-buttoned lab coat should be worn to protect against skin contact.[2][3]
-
Respiratory Protection: All work should be performed in a chemical fume hood. In situations where there is a risk of aerosol generation or high concentrations, a respirator may be necessary, and personnel must be enrolled in a respiratory protection program.[2][4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Small Spills: For minor spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[1][2] The contaminated absorbent material must then be collected into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[1][4]
-
Large Spills: In the case of a significant spill, the area should be evacuated immediately.[2] Secure the location, inform others in the vicinity, and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[2]
Operational Disposal Plan
The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[1][4][5]
Step 1: Waste Classification and Segregation
This compound is classified as a toxic and hazardous substance. As a halogenated organic compound, its waste must be segregated from non-halogenated waste streams to ensure proper disposal and to prevent dangerous chemical reactions.[6] Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[6]
Step 2: Waste Collection and Container Management
-
Container Selection: Use only containers approved for hazardous waste collection, such as a polyethylene container.[3][6] The container must be compatible with the chemical and have a tightly sealing lid to prevent the release of vapors.[6]
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste".[1][6] The label should include the full chemical name: "this compound".[6]
-
Collection: Collect all waste, including any contaminated materials like gloves, weighing boats, and absorbent pads, in the designated hazardous waste container.[6]
Step 3: Storage of Hazardous Waste
-
Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.[2][3]
-
Conditions: The storage area should be cool, dry, and away from direct sunlight and sources of ignition.[2]
-
Incompatible Materials: Store the waste container away from incompatible materials such as strong oxidizing agents and strong acids.[3]
Step 4: Final Disposal
The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal plant.[4][5] Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5] Arrange for the collection of the hazardous waste with your institution's EHS department or a certified hazardous waste disposal contractor.[2]
Data Presentation
The following table summarizes key quantitative and classification data for this compound and its closely related compounds, which informs the disposal procedures.
| Parameter | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1280786-90-4 | |
| Molecular Formula | C8H9BrFNO | [7] |
| GHS Hazard Class | Acute Toxicity 3, Oral (H301: Toxic if swallowed) | |
| UN Number | UN2811 | [5] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. | [5] |
| Hazard Class (Transport) | 6.1 | [5] |
| Packing Group | III | [5] |
| Storage Class Code | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
